1,2,3,4-Tetrahydroquinolin-3-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSQFLMMNVFTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398818 | |
| Record name | 1,2,3,4-tetrahydroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40615-02-9 | |
| Record name | 1,2,3,4-tetrahydroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Novel 1,2,3,4-Tetrahydroquinolin-3-amine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining novel 1,2,3,4-tetrahydroquinolin-3-amine derivatives. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the tetrahydroquinoline scaffold in a wide array of biologically active molecules.[1][2] This document details key synthetic methodologies, presents quantitative data for analogous reactions, and provides experimental protocols to serve as a practical resource for researchers in the field of drug discovery and organic synthesis.
Introduction
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of an amine functionality at the 3-position of this scaffold opens up new avenues for creating diverse chemical libraries for drug discovery programs. These derivatives are of particular interest for their potential interactions with various biological targets. This guide will explore the primary synthetic routes for accessing the this compound backbone, with a focus on practical and efficient methodologies.
Key Synthetic Strategies
The synthesis of this compound derivatives can be broadly approached through two main strategies:
-
Construction of the tetrahydroquinoline ring with a pre-installed nitrogen-containing functional group at the C3 position. This often involves domino or multicomponent reactions where one of the starting materials bears a nitro or other functionalities that can be readily converted to an amine.
-
Functionalization of a pre-formed tetrahydroquinoline or quinoline scaffold. This involves the introduction of an amine group or its precursor at the 3-position of the heterocyclic system.
This guide will focus on two of the most promising and versatile methods: the reduction of a 3-nitro-substituted precursor and the reductive amination of a 1,2,3,4-tetrahydroquinolin-3-one.
Synthesis via Reduction of 3-Nitro-1,2,3,4-tetrahydroquinoline
A reliable method for the synthesis of 3-amino-substituted tetrahydroquinolines involves the reduction of a corresponding 3-nitro derivative. This approach benefits from the availability of various methods for the synthesis of nitro-substituted quinolines and tetrahydroquinolines. The general workflow for this approach is outlined below.
Figure 1: General workflow for the synthesis of this compound via reduction of a 3-nitroquinoline precursor.
The synthesis of the key 3-nitro-1,2,3,4-tetrahydroquinoline intermediate can be achieved through methods such as the three-component imino Diels-Alder reaction.[3] Subsequent reduction of the nitro group is a well-established transformation that can be accomplished using various reagents.
Quantitative Data for Analogous Reductions
While specific data for the reduction of 3-nitro-1,2,3,4-tetrahydroquinoline is not abundantly available in the searched literature, the reduction of nitro groups in similar heterocyclic systems is a high-yielding transformation. The following table summarizes typical conditions and yields for the reduction of nitroarenes and the hydrogenation of quinolines.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Nitroarylketones | 5% Pd/C, H₂ | Tetrahydroquinolines | 93-98 | [1] |
| 2-Nitrochalcones | Catalytic Hydrogenation | Tetrahydroquinolines | 65-90 | [1] |
| Quinolines | H₂, Isopropanol, Ni-based catalyst | 1,2,3,4-Tetrahydroquinolines | High | [4][5] |
| Quinolines | Borane-ammonia, RuCl₃·xH₂O | 1,2,3,4-Tetrahydroquinolines | Very Good | [6] |
Experimental Protocol: Catalytic Hydrogenation of 3-Nitroquinoline
This protocol is a general procedure that may require optimization for specific substrates and scales.
-
Preparation of the Catalyst Slurry: In a flask, a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) is suspended in a suitable solvent such as ethanol or ethyl acetate.
-
Addition of Substrate: To the catalyst slurry, 3-nitroquinoline (1.0 eq) is added.
-
Hydrogenation: The flask is connected to a hydrogen source (balloon or hydrogenation apparatus) and the mixture is stirred vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring the Reaction: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This initial step reduces the quinoline ring to the tetrahydroquinoline.
-
Continued Reduction: For the subsequent reduction of the nitro group, the reaction may be continued under the same conditions, potentially with the addition of a fresh catalyst or an increase in hydrogen pressure, to afford 3-amino-1,2,3,4-tetrahydroquinoline.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired product.
Synthesis via Reductive Amination of 1,2,3,4-Tetrahydroquinolin-3-one
An alternative and highly versatile approach is the reductive amination of a 1,2,3,4-tetrahydroquinolin-3-one intermediate. This method allows for the introduction of a wide variety of primary and secondary amines at the 3-position, leading to a diverse range of derivatives.
Figure 2: General workflow for the synthesis of N-substituted this compound derivatives via reductive amination.
The key starting material, 1,2,3,4-tetrahydroquinolin-3-one, can be synthesized through various methods, including the cyclization of appropriate precursors. The subsequent reductive amination is a robust reaction that proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.[7]
Quantitative Data for Reductive Amination Reactions
Reductive amination is a widely used and generally high-yielding reaction. The table below provides examples of yields for the reductive amination of various ketones.
| Ketone/Aldehyde | Amine | Reducing Agent | Product | Yield (%) | Reference |
| Various Aldehydes/Ketones | Primary/Secondary Amines | NaBH₃CN | N-Substituted Amines | Good to Excellent | [7] |
| Various Aldehydes/Ketones | Primary/Secondary Amines | NaBH(OAc)₃ | N-Substituted Amines | Good to Excellent | [7] |
| 2-Nitroarylketones (domino) | - (intramolecular) | 5% Pd/C, H₂ | Tetrahydroquinolines | 93-98 | [1] |
Experimental Protocol: Reductive Amination of 1,2,3,4-Tetrahydroquinolin-3-one
This is a general one-pot procedure that can be adapted for different amines and reducing agents.
-
Reaction Setup: To a solution of 1,2,3,4-tetrahydroquinolin-3-one (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added the desired primary or secondary amine (1.0-1.2 eq).
-
Imine Formation: The mixture is stirred at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation. The reaction is monitored by TLC or LC-MS for the disappearance of the ketone.
-
Reduction: Once imine formation is complete or has reached equilibrium, a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise.[7]
-
Reaction Monitoring: The reaction is stirred at room temperature until the imine intermediate is fully consumed, as monitored by TLC or LC-MS.
-
Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted this compound derivative.
Conclusion
The synthesis of novel this compound derivatives is an important endeavor in the field of medicinal chemistry. The two primary strategies detailed in this guide, namely the reduction of 3-nitro precursors and the reductive amination of 3-keto analogues, offer versatile and efficient pathways to these valuable compounds. The provided experimental protocols and quantitative data for analogous systems serve as a solid foundation for researchers to develop and optimize the synthesis of their specific target molecules. Further exploration of multicomponent and domino reactions may also lead to even more efficient and atom-economical syntheses of this promising class of compounds.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-tetrahydroquinolin-3-amine is a heterocyclic amine containing the tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry. A comprehensive understanding of its physicochemical properties is fundamental for its application in drug design and development, influencing its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a summary of the available computed physicochemical data for this compound and presents detailed experimental protocols for the determination of its key properties, including acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility. Due to a lack of available experimental data in the current literature for this compound, this guide also includes experimental data for the parent compound, 1,2,3,4-tetrahydroquinoline, and its isomer, 1,2,3,4-tetrahydroisoquinoline, for comparative context.
Introduction
The 1,2,3,4-tetrahydroquinoline ring system is a common motif in a wide array of biologically active compounds and natural products. The introduction of an amine group at the 3-position, as in this compound, offers a key site for molecular interactions and further chemical modification. The physicochemical properties of this compound, such as its basicity (pKa), lipophilicity (logP), and solubility, are critical parameters that dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for target engagement. This document serves as a resource for researchers by consolidating the known computational data and providing detailed methodologies for the experimental determination of these essential properties.
Physicochemical Data
Quantitative Data for this compound
The following table summarizes the computed physicochemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | PubChem[1] |
| Molecular Weight | 148.20 g/mol | PubChem[1] |
| XLogP3-AA (logP) | 1.1 | PubChem[1] |
Quantitative Data for Related Compounds (for comparison)
For contextual understanding, the experimental physicochemical properties of the parent compound, 1,2,3,4-tetrahydroquinoline, and its structural isomer, 1,2,3,4-tetrahydroisoquinoline, are presented below. It is crucial to note that these values are not representative of this compound and should be used for comparative purposes only.
Table 1: Experimental Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline
| Property | Value | Source |
| Melting Point | 9-14 °C | ChemicalBook[2][3] |
| Boiling Point | 249 °C (lit.); 113-117 °C/10 mmHg (lit.) | ChemicalBook[2][3] |
| Density | 1.061 g/mL at 25 °C | ChemicalBook[2][3] |
| Water Solubility | <1 g/L (20 °C) | Guidechem[4] |
| pKa | 5.09 ± 0.20 (Predicted) | Guidechem[4] |
Table 2: Experimental Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinoline
| Property | Value | Source |
| Melting Point | -30 °C (lit.) | ChemicalBook[5] |
| Boiling Point | 232-233 °C (lit.) | ChemicalBook[5] |
| Density | 1.064 g/mL at 25 °C | ChemicalBook[5] |
| Water Solubility | 20 g/L at 20 °C | ChemicalBook[5] |
| pKa | 9.66 ± 0.20 (Predicted) | ChemicalBook[5] |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of the core physicochemical properties of this compound.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa of the amine functional groups in this compound can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
-
Sample Preparation: Prepare a 1 mM solution of this compound in deionized water. To ensure complete dissolution, a co-solvent such as methanol may be used (e.g., 1:9 methanol-water v/v).[7]
-
Initial pH Adjustment: Acidify the sample solution to a pH of approximately 1.8-2.0 using a standard solution of 0.1 M HCl.[6][9]
-
Titration: Titrate the acidified sample solution with a standardized 0.1 M NaOH solution. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the solution to reach equilibrium.
-
Data Analysis: Plot the pH of the solution against the volume of NaOH added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, where 50% of the amine has been neutralized. For a compound with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.
-
Ionic Strength: Maintain a constant ionic strength throughout the titration by adding a background electrolyte, such as 0.15 M KCl.[6][9]
-
Replication: Perform the titration in triplicate to ensure the reproducibility of the results.
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
The logP value, a measure of a compound's lipophilicity, is determined by measuring its distribution between two immiscible phases, typically n-octanol and water.
Methodology [11][12][13][14][15]
-
Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer of pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[13][14]
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol.
-
Equilibration: Stopper the flask and shake it vigorously for a set period (e.g., 2 hours) to allow for the partitioning of the compound between the two phases.[12] Subsequently, allow the phases to separate completely, which may require centrifugation.
-
Concentration Measurement: Carefully separate the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
-
Replication: Perform the experiment in triplicate to ensure accuracy.
Determination of Aqueous Solubility by Shake-Flask Method
Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is a common technique for its determination.
Methodology [16][17][18][19][20]
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[17]
-
Phase Separation: After equilibration, allow the undissolved solid to settle. The separation of the solid from the saturated solution can be facilitated by centrifugation or filtration.
-
Concentration Measurement: Carefully withdraw an aliquot of the clear supernatant (the saturated solution). Determine the concentration of the dissolved compound in the aliquot using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Data Reporting: The measured concentration represents the aqueous solubility of the compound at the specified temperature and pH.
-
Replication: Conduct the experiment in triplicate for reliable results.
Conclusion
This technical guide has summarized the available computed physicochemical data for this compound and provided detailed, standardized protocols for the experimental determination of its pKa, logP, and aqueous solubility. While experimental values for this specific compound are currently lacking in the public domain, the methodologies outlined herein provide a clear path for researchers to generate this critical data. A thorough understanding and experimental validation of these physicochemical properties are indispensable for advancing the development of this compound and its derivatives as potential therapeutic agents. The provided data for related compounds serves as a useful, albeit indirect, reference point for these future experimental investigations.
References
- 1. This compound | C9H12N2 | CID 4055118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrahydroquinoline CAS#: 635-46-1 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. mdpi.com [mdpi.com]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. enamine.net [enamine.net]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 20. downloads.regulations.gov [downloads.regulations.gov]
Spectroscopic Analysis of 1,2,3,4-Tetrahydroquinolin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,2,3,4-tetrahydroquinolin-3-amine. Due to the limited availability of published experimental data for this specific compound, this document focuses on the predicted spectroscopic characteristics, drawing upon data from the parent molecule, 1,2,3,4-tetrahydroquinoline, and general principles of spectroscopic interpretation. This guide is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds.
Introduction
1,2,3,4-Tetrahydroquinoline and its derivatives are important structural motifs in a wide range of biologically active compounds and natural products. The introduction of an amino group at the 3-position of the tetrahydroquinoline core can significantly influence its chemical properties and biological activity, making its detailed structural elucidation crucial for research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for the unambiguous identification and characterization of such molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known data for 1,2,3,4-tetrahydroquinoline and the expected influence of the 3-amino substituent.
¹H NMR Spectroscopy
The presence of the amino group at the C3 position is expected to cause a downfield shift of the proton at this position and influence the chemical shifts of the adjacent methylene protons at C2 and C4.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-aromatic | 6.4 - 7.0 | Multiplet | - |
| NH (amine) | Broad singlet | - | - |
| H-3 | ~3.0 - 3.5 | Multiplet | - |
| H-2, H-4 | ~2.7 - 3.3 | Multiplets | - |
| NH (ring) | Broad singlet | - | - |
¹³C NMR Spectroscopy
The carbon atom bearing the amino group (C3) is expected to have a chemical shift in the range of 40-50 ppm. The chemical shifts of the adjacent carbons (C2 and C4) will also be affected.
| Carbon | Predicted Chemical Shift (ppm) |
| C-aromatic | 114 - 145 |
| C-3 | 40 - 50 |
| C-2, C-4 | 20 - 40 |
| C-4a, C-8a | 120 - 145 |
Mass Spectrometry
The molecular ion peak [M]⁺ in the mass spectrum is predicted to be at m/z 148, corresponding to the molecular weight of this compound (C₉H₁₂N₂).
| Technique | Predicted m/z Values |
| Electron Ionization (EI) | 148 [M]⁺, and characteristic fragment ions. |
FT-IR Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the N-H and C-N bonds of the amino group, in addition to the vibrations of the tetrahydroquinoline core.
| Functional Group | Predicted Absorption Frequency (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 (two bands for primary amine) |
| N-H bend (amine) | 1590 - 1650 |
| C-N stretch (amine) | 1020 - 1250 |
| N-H stretch (ring) | ~3400 |
| C-H stretch (arom.) | 3000 - 3100 |
| C-H stretch (aliph.) | 2850 - 2960 |
| C=C stretch (arom.) | 1450 - 1600 |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra using standard pulse sequences. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for complete structural assignment.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) can be used.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and fragment ions.
FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.
Logical Relationship of Spectroscopic Data
The following diagram illustrates the logical relationship between the different spectroscopic data in determining the structure of this compound.
An In-Depth Technical Guide to 1,2,3,4-Tetrahydroquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2,3,4-tetrahydroquinolin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, and plausible synthetic routes. Emphasis is placed on the importance of the tetrahydroquinoline scaffold in drug discovery, supported by a review of the general biological significance of this class of compounds. While specific experimental data for this compound on certain properties are not widely available in the reviewed literature, this guide compiles the existing information and provides context through data on the parent compound, 1,2,3,4-tetrahydroquinoline.
Chemical Identity and Properties
This compound is a derivative of quinoline, belonging to the class of tetrahydroquinolines. Its core structure is a bicyclic system where a benzene ring is fused to a fully saturated six-membered nitrogen-containing ring. The amine substituent at the 3-position is a key feature influencing its chemical reactivity and potential biological activity.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 40615-02-9 | |
| Molecular Formula | C₉H₁₂N₂ | |
| Molecular Weight | 148.20 g/mol | |
| Solubility | 5.26 mg/mL | |
| XLogP3 | 1.1 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 0 | |
| Exact Mass | 148.100048 g/mol | |
| Topological Polar Surface Area | 38.1 Ų |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a plausible and commonly employed synthetic strategy involves the reduction of a corresponding nitro-substituted precursor. This approach is well-documented for the synthesis of various substituted tetrahydroquinolines.
A potential synthetic pathway is the reduction of 3-nitro-1,2,3,4-tetrahydroquinoline. The general steps for such a transformation are outlined below.
The Elusive 1,2,3,4-Tetrahydroquinolin-3-amine Scaffold: A Review of Related Biologically Active Tetrahydroquinolines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,3,4-tetrahydroquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. While extensive research has been conducted on various substituted tetrahydroquinolines, a comprehensive biological and pharmacological profile of the specific 1,2,3,4-tetrahydroquinolin-3-amine scaffold remains largely uncharted in publicly accessible scientific literature. This guide aims to provide an in-depth overview of the known biological activities of the broader tetrahydroquinoline and the closely related tetrahydroisoquinoline classes of compounds, offering valuable insights that may inform future research into the 3-amino substituted variant. We will explore known synthesis methodologies, summarize quantitative biological data for related structures, and present relevant signaling pathways and experimental workflows.
Introduction to the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline ring system is a bicyclic heterocyclic motif that is a core component of many natural products and synthetic molecules with a wide array of pharmacological properties.[1] Its rigid, three-dimensional structure makes it an attractive scaffold for the design of compounds that can interact with high specificity with biological targets. Derivatives of tetrahydroquinoline have been reported to exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects.[1][2]
Synthesis Strategies for the Tetrahydroquinoline Core
The construction of the tetrahydroquinoline skeleton can be achieved through various synthetic routes. A common and effective method involves domino reactions, which allow for the formation of multiple bonds in a single operation, often leading to high efficiency and atom economy.[3] One such strategy is the reduction-reductive amination of 2-nitroarylketones and aldehydes.
Experimental Protocol: Reductive Cyclization for Tetrahydroquinoline Synthesis[3]
Objective: To synthesize 1,2,3,4-tetrahydroquinoline derivatives from 2-nitroarylketones.
Materials:
-
2-nitroarylketone (1 equivalent)
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Ethanol (solvent)
-
High-pressure hydrogenation apparatus
Procedure:
-
A solution of the 2-nitroarylketone in ethanol is placed in a high-pressure hydrogenation vessel.
-
A catalytic amount of 5% Pd/C is added to the solution.
-
The vessel is sealed and purged with hydrogen gas.
-
The reaction mixture is subjected to hydrogenation at a specified pressure and temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude tetrahydroquinoline product.
-
The crude product is purified by column chromatography or recrystallization.
This domino reaction proceeds through the initial reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with the ketone via imine formation, followed by further reduction to the tetrahydroquinoline.[3]
References
Exploring the Chemical Space of 1,2,3,4-Tetrahydroquinolin-3-amine Analogs: A Technical Guide for Drug Discovery Professionals
An In-depth Examination of Synthesis, Biological Activity, and Structure-Activity Relationships
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, analogs of 1,2,3,4-tetrahydroquinolin-3-amine have garnered significant interest due to their diverse pharmacological profiles. This technical guide provides a comprehensive overview of the chemical space surrounding these analogs, detailing their synthesis, summarizing their biological activities with a focus on quantitative data, and providing insight into their mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Synthetic Strategies for 1,2,3,4-Tetrahydroquinoline Analogs
The construction of the 1,2,3,4-tetrahydroquinoline core can be achieved through various synthetic methodologies. Domino reactions, also known as tandem or cascade reactions, have proven to be a highly effective strategy for generating these heterocyclic systems with diverse substitution patterns.[1] These reactions offer advantages such as high atom economy and the ability to perform multiple transformations in a single operation.[1]
One common and versatile approach to introduce the 3-amino functionality and further diversify the scaffold is through reductive amination. This method typically involves the reaction of a suitable ketone precursor with an amine in the presence of a reducing agent. A general workflow for the synthesis of N-substituted this compound analogs is depicted below.
Caption: General workflow for the synthesis of this compound analogs.
Other notable synthetic routes include the Povarov reaction, an imino Diels-Alder reaction, which allows for the three-component synthesis of tetrahydroquinolines.[2]
Biological Activities and Structure-Activity Relationships
Analogs of 1,2,3,4-tetrahydroquinoline have demonstrated a broad spectrum of biological activities, including but not limited to, acetylcholinesterase (AChE) inhibition, dopamine D2 receptor antagonism, and CXCR4 antagonism. The following sections summarize the quantitative data for these activities.
Acetylcholinesterase (AChE) Inhibitory Activity
Inhibition of acetylcholinesterase is a key therapeutic strategy for the management of Alzheimer's disease. Several 4-amino-tetrahydroquinoline derivatives have been evaluated for their AChE inhibitory activity. The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the tetrahydroquinoline ring and the amino group significantly influence the inhibitory potency.
| Compound | Structure | AChE IC₅₀ (µM) | Reference |
| Tacrine | (Reference Compound) | - | [1] |
| Compound 11 | 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinoline | - | [1] |
| Compound 12 | 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinoline derivative | Moderate Inhibitor | [1] |
| Compound 13 | 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinoline derivative | Moderate Inhibitor | [1] |
| Compound 14 | 4-amino-6,7,8,9-tetrahydro-2,3-diphenyl-5H-cyclohepta[e]furo[2,3-b]pyridine | Potent (three-fold less active than tacrine) | [1] |
Note: Specific IC₅₀ values for all compounds were not provided in the referenced abstract.
Dopamine D2 and D3 Receptor Binding Affinity
Dopamine D2 and D3 receptors are important targets in the treatment of neuropsychiatric disorders such as schizophrenia. A series of 3,4-dihydroquinolin-2(1H)-one derivatives, structurally related to aripiprazole, have been synthesized and evaluated for their binding affinity to D2 and D3 receptors.[3]
| Compound | R | D₂R Kᵢ (nM) | D₃R Kᵢ (nM) | Reference |
| 5a | N(CH₃)₂ | >1000 | >1000 | [3] |
| 5b | N(C₂H₅)₂ | >1000 | >1000 | [3] |
| 5c | 4-methylpiperazin-1-yl | 145 ± 12 | 121 ± 9 | [3] |
| 5d | 4-ethylpiperazin-1-yl | 121 ± 11 | 101 ± 8 | [3] |
| 5e | 4-phenylpiperazin-1-yl | 78 ± 6 | 65 ± 5 | [3] |
Signaling Pathways
A deeper understanding of the mechanism of action of these analogs requires knowledge of the signaling pathways they modulate. Below are diagrams of two key pathways relevant to the biological activities of 1,2,3,4-tetrahydroquinoline derivatives.
Cholinergic Synapse Signaling Pathway
Acetylcholinesterase inhibitors exert their effects by increasing the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Simplified diagram of a cholinergic synapse and the action of AChE inhibitors.
CXCR4/CXCL12 Signaling Pathway
The CXCR4 receptor and its ligand CXCL12 play a crucial role in cell proliferation, migration, and survival.[1] Antagonists of this pathway have therapeutic potential in cancer and inflammatory diseases.
Caption: Overview of the CXCR4/CXCL12 signaling pathway and the site of action for antagonists.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. The following provides a representative procedure for the synthesis of N-substituted this compound analogs via reductive amination.
General Procedure for Reductive Amination:
-
Reaction Setup: To a solution of the appropriate 1,2,3,4-tetrahydroquinolin-3-one (1.0 equivalent) in an anhydrous solvent such as 1,2-dichloroethane or methanol, add the desired primary or secondary amine (1.0-1.2 equivalents).
-
Imine Formation: The reaction mixture is stirred at room temperature. The formation of the imine intermediate can be facilitated by the addition of a dehydrating agent or by azeotropic removal of water.
-
Reduction: A suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equivalents), is added portion-wise to the reaction mixture. These mild reducing agents are selective for the imine over the ketone starting material.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted-1,2,3,4-tetrahydroquinolin-3-amine analog.
Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method):
The acetylcholinesterase inhibitory activity of the synthesized compounds can be determined using a modified Ellman's method.
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent
-
Tris-HCl buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
-
-
Assay Procedure:
-
In a 96-well plate, add Tris-HCl buffer, the test compound solution at various concentrations, and the AChE enzyme solution.
-
The plate is incubated for a pre-determined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
The reaction is initiated by the addition of the substrate (ATCI) and DTNB.
-
The absorbance is measured at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader. The rate of the reaction is determined from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The this compound scaffold represents a versatile and promising starting point for the design and development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them an attractive area for further exploration. This guide has provided a foundational overview of the key aspects of their chemical space, from synthesis and biological evaluation to their mechanisms of action. It is anticipated that continued research in this area will lead to the discovery of new and improved drug candidates with the potential to address a range of unmet medical needs.
References
In Silico Modeling of 1,2,3,4-Tetrahydroquinolin-3-amine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the molecular interactions of 1,2,3,4-tetrahydroquinolin-3-amine and its derivatives. The 1,2,3,4-tetrahydroquinoline scaffold is a significant pharmacophore present in a wide array of biologically active compounds.[1] Understanding its interaction profile at a molecular level is crucial for the rational design of novel therapeutics. This document outlines a systematic in silico workflow, from initial target identification to the prediction of pharmacokinetic properties, and provides detailed protocols for key computational techniques.
Core In Silico Workflow
The in silico analysis of this compound interactions follows a structured, multi-step process. This workflow, visualized below, integrates various computational techniques to build a comprehensive understanding of the ligand's behavior and potential as a therapeutic agent.
Data Presentation: Summary of In Silico Interaction Studies
While specific in silico studies on this compound are limited in publicly available literature, research on its derivatives provides valuable insights into the potential interactions of this scaffold. The following table summarizes quantitative data from molecular docking studies of various tetrahydroquinoline analogs against different biological targets. It is important to note the structural variations from the core this compound molecule when interpreting this data.
| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 2-methoxy-4-(3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)phenol derivatives | Inflammatory Protein | - | -16.07 to -56.52 | Arg210, His107, Ala197, Thr198, Arg195 | [2] |
| 2-methoxy-4-(3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)phenol derivatives | Cancer Protein | - | -5.70 to -9.00 | - | [2] |
| 2-methoxy-4-(3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)phenol derivatives | Retinoic Acid Protein | - | -47.42 | Asn1185, Arg1309 | [2] |
| 2-methoxy-4-(3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)phenol derivatives | Microbial Protein | - | -32.98 | Arg155, Gln124, Leu122 | [2] |
| 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives | B-DNA | 1BNA | - | - | [3] |
| Quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone derivatives | KPC-2 Carbapenemase | - | -7.20 to -11.70 | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in silico research. This section provides protocols for the key experiments cited in the workflow.
Molecular Docking Protocol (Utilizing AutoDock)
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines the general steps using the widely-used AutoDock software.
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
-
Pre-process the protein by removing water molecules, co-factors, and other heteroatoms.
-
Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor structure in the PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of the this compound derivative. This can be done by drawing the molecule in a chemical editor and converting it to a 3D structure, followed by energy minimization.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Generation:
-
Define the binding site on the receptor by specifying the center and dimensions of a grid box that encompasses the active site.
-
Create a grid parameter file (.gpf) that contains the grid box information and the types of atoms in the ligand.
-
-
Running AutoGrid:
-
Execute the AutoGrid program to pre-calculate grid maps for each atom type in the ligand. These maps store the potential energy of interaction at each grid point.
-
-
Docking Parameter Setup:
-
Choose a docking algorithm (e.g., Lamarckian Genetic Algorithm).
-
Set the number of docking runs and other parameters in a docking parameter file (.dpf).
-
-
Running AutoDock:
-
Execute the AutoDock program using the prepared receptor, ligand, and docking parameter files.
-
-
Analysis of Results:
-
Analyze the output, which includes the docked conformations (poses) of the ligand, their corresponding binding energies, and a clustering analysis of the poses.
-
Visualize the best-ranked pose in the receptor's active site to identify key molecular interactions such as hydrogen bonds and hydrophobic contacts.
-
Pharmacophore Modeling Protocol
Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.
-
Ligand-Based Pharmacophore Modeling (when receptor structure is unknown):
-
Training Set Selection: Compile a set of structurally diverse molecules with known activity against the target of interest.
-
Conformational Analysis: Generate a representative set of low-energy conformations for each molecule in the training set.
-
Feature Identification: Identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) present in the active molecules.
-
Model Generation and Validation: Generate pharmacophore models and validate them by their ability to distinguish between active and inactive compounds.
-
-
Structure-Based Pharmacophore Modeling (when receptor structure is known):
-
Interaction Mapping: Analyze the key interaction points between the receptor and a known co-crystallized ligand or by using probes to map the active site's interaction potential.
-
Feature Generation: Translate these interaction points into pharmacophoric features.
-
Model Refinement: Refine the pharmacophore model based on the shape of the binding pocket and known structure-activity relationships.
-
ADMET Prediction Protocol
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for early-stage drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.
-
Descriptor Calculation: Calculate a wide range of molecular descriptors for the this compound derivatives. These can include physicochemical properties (e.g., logP, molecular weight, polar surface area) and topological indices.
-
Model Application: Use pre-existing, validated computational models to predict various ADMET properties. These models are often based on quantitative structure-property relationships (QSPR) or machine learning algorithms.
-
Property Prediction: Predict properties such as:
-
Absorption: Human intestinal absorption, Caco-2 cell permeability.
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition).
-
-
Analysis: Analyze the predicted ADMET profile to identify potential liabilities of the compounds.
Signaling Pathways and Logical Relationships
The interaction of a this compound derivative with its target protein can initiate or inhibit a signaling cascade. The following diagram illustrates a hypothetical signaling pathway that could be modulated by such a compound.
This guide provides a foundational framework for the in silico investigation of this compound interactions. By systematically applying these computational methodologies, researchers can gain significant insights into the therapeutic potential of this important chemical scaffold, accelerating the drug discovery and development process.
References
Potential Therapeutic Targets for 1,2,3,4-Tetrahydroquinolin-3-amine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While direct research on 1,2,3,4-tetrahydroquinolin-3-amine is limited in publicly available literature, analysis of structurally related 3-substituted and other substituted THQ analogs provides compelling insights into its potential therapeutic applications. This whitepaper synthesizes the existing data to propose and explore potential therapeutic targets for this compound, focusing on oncology, infectious diseases, and neuroprotection. Detailed experimental protocols and quantitative data from relevant studies are provided to guide future research and drug development efforts.
Introduction to the 1,2,3,4-Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline nucleus is a bicyclic heterocyclic motif that is prevalent in a wide array of natural products and synthetic pharmaceuticals. This scaffold's conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive starting point for the design of novel therapeutic agents. Derivatives of THQ have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The presence of a primary amine at the 3-position of the tetrahydroquinoline ring in this compound offers a key functional group for derivatization and interaction with biological targets.
Potential Therapeutic Areas and Targets
Based on the biological activities reported for structurally similar 3-substituted and other analogous tetrahydroquinolines, the following therapeutic areas represent promising avenues for the investigation of this compound and its derivatives.
Oncology
Several studies have highlighted the anticancer potential of substituted tetrahydroquinolines. The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. A study on novel tetrahydroquinolinone derivatives demonstrated that these compounds could induce apoptosis and autophagy in colorectal cancer cells via the PI3K/AKT/mTOR signaling pathway[1]. This suggests that this compound derivatives could be designed to target components of this pathway.
Tubulin is a key component of the cytoskeleton and a well-established target for anticancer drugs. N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as potent inhibitors of tubulin polymerization that bind to the colchicine site[2]. This suggests that the tetrahydroquinoline scaffold can be effectively utilized to design novel tubulin inhibitors.
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 3,4-Diaryl-1,2,3,4-tetrahydroquinolines | H460 (Lung Carcinoma) | 4.9 ± 0.7 | [3][4] |
| A-431 (Skin Carcinoma) | 2.0 ± 0.9 | [3][4] | |
| HT-29 (Colon Adenocarcinoma) | 4.4 ± 1.3 | [3][4] | |
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolines | HeLa (Cervical Carcinoma) | 13.15 | [5] |
| N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines | A549, KB, KBvin, DU145 | 0.0015 - 0.19 | [2] |
| Tetrahydroquinolinones | HCT-116 (Colorectal Carcinoma) | Micromolar concentrations | [1] |
Infectious Diseases
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted tetrahydroquinolines have shown promise in this area.
A study on SF5- and SCF3-substituted tetrahydroquinoline compounds revealed their potent bactericidal activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[6][7]. The mechanism of action was determined to be the disruption of the bacterial membrane. This suggests that this compound derivatives could be explored for their potential to act as membrane-disrupting antimicrobial agents.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| SF5/SCF3-substituted THQs | S. aureus ATCC 25923 | 2-4 | [6] |
| MRSA | 1-4 | [6] | |
| VRE faecalis, VRE faecium | Active | [6] |
Neuroprotection
Neurodegenerative diseases such as Parkinson's and Alzheimer's disease represent a significant unmet medical need. Certain tetrahydroquinoline derivatives have demonstrated neuroprotective properties.
A study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) in a rat model of Parkinson's disease showed significant neuroprotective effects[8]. HTHQ was found to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis. These findings suggest that the tetrahydroquinoline scaffold can serve as a basis for developing agents that combat oxidative stress and apoptosis in neurodegenerative disorders.
Experimental Protocols
This section provides an overview of key experimental methodologies cited in the literature for the evaluation of substituted tetrahydroquinolines.
Synthesis of Tetrahydroquinoline Derivatives
A common method for the synthesis of the tetrahydroquinoline scaffold is the Povarov reaction, a [4+2] cycloaddition reaction between an aniline, an aldehyde, and an alkene.
General Protocol for Povarov Reaction:
-
To a solution of the aniline in a suitable solvent (e.g., dichloromethane), add the aldehyde and a Lewis acid catalyst (e.g., BF3·OEt2).
-
Stir the mixture at room temperature for a specified time to allow for the formation of the imine intermediate.
-
Add the alkene to the reaction mixture.
-
Continue stirring at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO3).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
In Vitro Anticancer Assays
MTT Assay for Cell Viability:
-
Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Tubulin Polymerization Assay:
-
Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., PIPES buffer), GTP, and the test compound at various concentrations.
-
Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Calculate the percentage of inhibition of tubulin polymerization compared to a control without the compound.
Antimicrobial Assays
Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target bacterial strain.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
In Vivo Neuroprotection Studies
Rotenone-Induced Parkinson's Disease Model in Rats:
-
Administer rotenone (a mitochondrial complex I inhibitor) to rats (e.g., via subcutaneous injection) to induce Parkinson's-like neurodegeneration.
-
Treat a group of rotenone-injected rats with the test compound at different doses for a specified period.
-
Assess motor function using behavioral tests (e.g., rotarod test, open field test).
-
At the end of the study, sacrifice the animals and collect brain tissue (e.g., striatum and substantia nigra).
-
Analyze the brain tissue for markers of oxidative stress (e.g., malondialdehyde levels), antioxidant enzyme activity (e.g., SOD, catalase), chaperone expression (e.g., HSP70), and apoptosis (e.g., TUNEL staining, caspase activity).
Conclusion and Future Directions
While direct experimental data on this compound is currently lacking, the diverse and potent biological activities of its structural analogs strongly suggest its potential as a valuable scaffold in drug discovery. The primary amine at the 3-position provides a versatile handle for the synthesis of a wide range of derivatives, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Future research should focus on:
-
Synthesis and Characterization: The development of efficient synthetic routes to this compound and a library of its derivatives.
-
In Vitro Screening: Comprehensive screening of these compounds against a panel of cancer cell lines, pathogenic bacteria, and in models of neurodegeneration to identify lead compounds.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the active compounds.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency, selectivity, and drug-like properties.
The exploration of this compound and its derivatives holds significant promise for the discovery of novel therapeutic agents to address unmet needs in oncology, infectious diseases, and neuroprotection. This whitepaper provides a foundational guide for researchers to embark on this promising area of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 1,2,3,4-tetrahydroquinolin-3-amine, a valuable heterocyclic amine for pharmaceutical and medicinal chemistry research. Due to the absence of a documented initial discovery in the literature, this guide focuses on the practical aspects of its synthesis. The primary synthetic strategy involves a two-step process: the formation of a 1,2,3,4-tetrahydroquinolin-3-one intermediate, followed by its reductive amination. This document details the experimental protocols for these key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows to aid in comprehension and laboratory application.
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of an amino group at the 3-position of the tetrahydroquinoline ring system yields this compound, a versatile building block for the synthesis of more complex molecules and potential drug candidates. This guide outlines the primary synthetic pathway to this compound, focusing on practical laboratory execution.
Primary Synthetic Pathway
The most direct and feasible synthetic route to this compound involves a two-stage process. The first stage is the synthesis of the key intermediate, 1,2,3,4-tetrahydroquinolin-3-one. The second stage is the conversion of this ketone to the desired primary amine via reductive amination.
Stage 1: Synthesis of 1,2,3,4-Tetrahydroquinolin-3-one
The synthesis of the ketone intermediate can be achieved through various methods, with intramolecular cyclization reactions being a common approach. One effective method is the Friedel-Crafts-type cyclization of N-acyl-N-phenyl-β-alanine derivatives.
A detailed experimental procedure for the synthesis of 1,2,3,4-tetrahydroquinolin-3-one is provided below. This protocol is based on established methods for the synthesis of similar cyclic ketones.
Materials:
-
N-acetyl-N-phenyl-β-alanine
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of N-acetyl-N-phenyl-β-alanine (1 equivalent) in dichloromethane, add polyphosphoric acid (10 equivalents by weight).
-
Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1,2,3,4-tetrahydroquinolin-3-one.
Stage 2: Reductive Amination of 1,2,3,4-Tetrahydroquinolin-3-one
The conversion of the ketone intermediate to the primary amine is accomplished through reductive amination. This reaction typically involves the formation of an imine or enamine intermediate, which is then reduced in situ.
The following protocol details the reductive amination of 1,2,3,4-tetrahydroquinolin-3-one using ammonia and a suitable reducing agent.
Materials:
-
1,2,3,4-Tetrahydroquinolin-3-one
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or ethanol
-
Hydrochloric acid (HCl) in diethyl ether
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve 1,2,3,4-tetrahydroquinolin-3-one (1 equivalent) in methanol.
-
Add a solution of ammonium acetate (10 equivalents) in methanol to the ketone solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with saturated sodium bicarbonate solution to a pH of 9-10.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude this compound.
-
For purification, the crude amine can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration and washed with cold diethyl ether.
Quantitative Data Summary
The following table summarizes typical quantitative data for the two-stage synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ketone Synthesis | N-acetyl-N-phenyl-β-alanine | Polyphosphoric acid | Dichloromethane | 80-90 | 4-6 | 60-75 |
| Reductive Amination | 1,2,3,4-Tetrahydroquinolin-3-one, Ammonium acetate | NaBH₃CN | Methanol | Room Temperature | 12-24 | 50-65 |
Potential Signaling Pathways and Biological Activities
While specific signaling pathways for this compound have not been extensively reported, the broader class of tetrahydroquinoline derivatives has been shown to interact with various biological targets. For instance, some derivatives exhibit anticancer activity by targeting signaling pathways such as NF-κB.[2] Additionally, substituted aminotetrahydroquinolines have been investigated for their potential as antiarrhythmic agents.[3] The 3-amino moiety provides a key point for further functionalization, allowing for the generation of libraries of compounds for screening against a variety of biological targets.
Conclusion
This technical guide has detailed a reliable and practical two-step synthetic route for the preparation of this compound. By providing comprehensive experimental protocols, quantitative data, and workflow visualizations, this document serves as a valuable resource for researchers and scientists in the field of drug discovery and development. The versatile nature of the final compound makes it an attractive starting material for the synthesis of novel therapeutic agents. Further investigation into the biological activities and specific signaling pathway interactions of derivatives of this compound is a promising area for future research.
References
- 1. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological action of the aminotetrahydroisoquinocarbazoles and related compounds: a new class of compounds with antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of 1,2,3,4-Tetrahydroquinolin-3-amine: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with 1,2,3,4-tetrahydroquinoline and its derivatives standing out due to their diverse biological activities. This technical guide focuses on the structural elucidation of a specific derivative, 1,2,3,4-tetrahydroquinolin-3-amine, providing a comprehensive overview of its synthesis and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Chemical Structure and Properties
This compound, as identified in the PubChem database (CID 4055118), is a derivative of quinoline with the molecular formula C9H12N2.[1] Its structure consists of a dihydrogenated quinoline ring system with an amine group substituted at the 3-position. The IUPAC name for this compound is this compound, and its InChIKey is FBSQFLMMNVFTRT-UHFFFAOYSA-N.[1] The hydrochloride salt of the racemic mixture is also commercially available under the CAS number 40615-02-9.[2]
Synthesis and Experimental Protocols
While a plethora of methods exist for the synthesis of the 1,2,3,4-tetrahydroquinoline core, this section will focus on a conceptual pathway for the preparation of the 3-amino derivative. A common strategy involves the reduction of a suitable precursor, such as a nitro-substituted quinoline or a quinolin-3-amine.
Conceptual Synthesis Workflow
References
Methodological & Application
Enantioselective Synthesis of 1,2,3,4-Tetrahydroquinolin-3-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 1,2,3,4-tetrahydroquinolin-3-amine, a chiral scaffold of significant interest in medicinal chemistry and drug development. The methods outlined below focus on catalytic asymmetric strategies to achieve high enantiopurity, a critical factor for therapeutic efficacy and safety.
Introduction
Chiral 1,2,3,4-tetrahydroquinolines are privileged structural motifs found in a wide array of biologically active compounds and pharmaceuticals. The specific introduction of an amine functionality at the C3 position creates a valuable chiral building block for the synthesis of novel drug candidates. Enantioselective control during the synthesis of such molecules is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document details two primary strategies for the enantioselective synthesis of this compound: a direct asymmetric transfer hydrogenation of quinolin-3-amines and a two-step approach involving the asymmetric synthesis of a 3-nitro-1,2-dihydroquinoline intermediate followed by reduction.
Methods Overview
Two main strategies are presented for the enantioselective synthesis of this compound:
-
Direct Asymmetric Transfer Hydrogenation: This method involves the direct reduction of a prochiral quinolin-3-amine using a chiral catalyst and a hydrogen source, yielding the chiral tetrahydroquinolin-3-amine in a single step.
-
Two-Step Synthesis via a Nitro Intermediate: This approach consists of an initial enantioselective domino aza-Michael-Henry reaction to form a chiral 3-nitro-1,2-dihydroquinoline, followed by the reduction of both the nitro group and the double bond to afford the target amine.
Data Presentation
The following tables summarize the quantitative data for the key enantioselective reactions described in the protocols.
Table 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation of 2-Aryl-Substituted Quinolin-3-amines [1]
| Entry | R-Group (at C2) | Catalyst | Yield (%) | ee (%) |
| 1 | Phenyl | (S)-TRIP | 95 | 95 |
| 2 | 4-Methylphenyl | (S)-TRIP | 96 | 96 |
| 3 | 4-Methoxyphenyl | (S)-TRIP | 97 | 97 |
| 4 | 4-Chlorophenyl | (S)-TRIP | 94 | 94 |
| 5 | 2-Naphthyl | (S)-TRIP | 92 | 93 |
Note: Data is representative of the reported method. (S)-TRIP is a commonly used chiral phosphoric acid catalyst.
Table 2: Organocatalytic Asymmetric Domino Aza-Michael-Henry Reaction
| Entry | Catalyst | Yield (%) | ee (%) |
| 1 | Chiral Primary Amine-Thiourea | 85 | 98 |
Note: This data represents the formation of the 3-nitro-1,2-dihydroquinoline intermediate.
Experimental Protocols
Protocol 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation of Quinolin-3-amine
This protocol is based on the highly enantioselective transfer hydrogenation of 2-aryl-substituted quinolin-3-amines using a chiral phosphoric acid catalyst and Hantzsch ester as the hydrogen source.[1]
Materials:
-
2-Aryl-substituted quinolin-3-amine (1.0 eq)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (S)-TRIP) (5 mol%)
-
Hantzsch ester (1.2 eq)
-
Toluene (solvent)
-
Standard laboratory glassware and inert atmosphere setup (e-g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the 2-aryl-substituted quinolin-3-amine (0.2 mmol, 1.0 eq), the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%), and Hantzsch ester (0.24 mmol, 1.2 eq).
-
Add dry toluene (2.0 mL) to the Schlenk tube.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the enantiomerically enriched this compound.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.
Protocol 2: Two-Step Synthesis via Asymmetric Domino Aza-Michael-Henry Reaction and Subsequent Reduction
This protocol involves the initial enantioselective synthesis of a 3-nitro-1,2-dihydroquinoline intermediate, followed by reduction of the nitro group and the endocyclic double bond.
Step 2a: Enantioselective Organocatalytic Domino Aza-Michael-Henry Reaction
Materials:
-
2-Aminobenzaldehyde (1.0 eq)
-
trans-β-Nitrostyrene (1.0 eq)
-
Chiral primary amine-thiourea catalyst (10 mol%)
-
Dichloromethane (DCM) (solvent)
Procedure:
-
To a reaction vial, add 2-aminobenzaldehyde (0.5 mmol, 1.0 eq), trans-β-nitrostyrene (0.5 mmol, 1.0 eq), and the chiral primary amine-thiourea catalyst (0.05 mmol, 10 mol%).
-
Add dichloromethane (5.0 mL) to the vial.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the starting materials are consumed, concentrate the reaction mixture.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the chiral 3-nitro-1,2-dihydroquinoline.
Step 2b: Reduction of 3-Nitro-1,2-dihydroquinoline
Materials:
-
Chiral 3-nitro-1,2-dihydroquinoline (from Step 2a)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (solvent)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the chiral 3-nitro-1,2-dihydroquinoline (0.2 mmol) in methanol (5 mL) in a round-bottom flask.
-
Carefully add Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by flash column chromatography.
Visualizations
The following diagrams illustrate the reaction pathways described in the protocols.
Caption: Workflow for the direct asymmetric transfer hydrogenation.
Caption: Two-step synthesis via a nitro-dihydroquinoline intermediate.
References
"protocols for N-functionalization of 1,2,3,4-tetrahydroquinolin-3-amine"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-functionalization of the exocyclic primary amine of 1,2,3,4-tetrahydroquinolin-3-amine. This versatile scaffold is a valuable building block in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following protocols cover common N-functionalization reactions, including N-acylation, N-alkylation (via reductive amination), and N-arylation (via Buchwald-Hartwig amination).
Key N-Functionalization Strategies
The primary amino group at the C3 position of the 1,2,3,4-tetrahydroquinoline core is a versatile handle for a variety of chemical transformations. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of physicochemical properties and biological activity. The key strategies for the N-functionalization of this amine are:
-
N-Acylation: The reaction with acylating agents such as acid chlorides or anhydrides to form amides. This is a robust and widely used method for introducing a variety of acyl groups.
-
Reductive Amination: A two-step, one-pot reaction involving the formation of an imine with an aldehyde or ketone, followed by in-situ reduction to yield a secondary amine. This method is highly efficient for the synthesis of N-alkyl and N-benzyl derivatives.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of N-aryl derivatives. This powerful method provides access to a broad range of arylamines under relatively mild conditions.
Caption: Key strategies for the N-functionalization of this compound.
Data Presentation: Comparison of N-Functionalization Protocols
The following table summarizes typical reaction conditions and expected yields for the different N-functionalization methods. Please note that these are general conditions and may require optimization for specific substrates.
| Functionalization Type | Reagents | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |
| N-Acylation | Acyl chloride or anhydride | Dichloromethane (DCM) | Triethylamine (TEA) or Pyridine | 0 to RT | 1 - 4 | 85 - 95 |
| Reductive Amination | Aldehyde or Ketone, Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Acetic Acid (catalytic) | RT | 2 - 12 | 70 - 90 |
| Buchwald-Hartwig | Aryl halide, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand, Base (e.g., NaOtBu) | Toluene or Dioxane | Pd₂(dba)₃ / Ligand, NaOtBu or Cs₂CO₃ | 80 - 110 | 12 - 24 | 60 - 85 |
Experimental Protocols
Protocol 1: N-Acylation with an Acid Chloride
This protocol describes a general procedure for the N-acylation of this compound using an acid chloride.
Caption: General workflow for N-acylation.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM, add triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a method for the N-alkylation of this compound with an aldehyde or ketone.
Caption: General workflow for reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in DCE, add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portionwise over 10 minutes.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the N-alkylated product.
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
This protocol details a general procedure for the palladium-catalyzed N-arylation of this compound.
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Diatomaceous earth (Celite®)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% XPhos), and the base (e.g., 1.4 eq. NaOtBu).
-
Add anhydrous toluene or dioxane via syringe.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite®, washing the pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-aryl derivative.
Disclaimer: These protocols provide general guidance. All reactions should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions may need to be optimized for specific substrates and scales. It is recommended to consult the primary literature for more detailed procedures and safety information.
Application of 1,2,3,4-Tetrahydroquinolin-3-amine in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for efficient and selective methods to synthesize enantiomerically pure compounds is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. Chiral diamines have emerged as a privileged scaffold in organocatalysis, capable of activating substrates through various mechanisms to induce high levels of stereocontrol. Among these, the 1,2,3,4-tetrahydroquinoline framework offers a rigid and tunable backbone for the design of novel chiral catalysts. This document provides detailed application notes and protocols for the use of 1,2,3,4-tetrahydroquinolin-3-amine and its derivatives as organocatalysts in asymmetric transformations. While direct applications of the parent amine are still an emerging area of research, its derivatives, particularly those incorporating thiourea or squaramide moieties, show significant promise in asymmetric catalysis. Chiral diamines based on the tetrahydroquinoline scaffold are valuable as organocatalysts and as ligands in asymmetric metal catalysis for reactions such as Michael additions, aldol condensations, and hydrogenations.[1]
Catalyst Synthesis
The enantioselective synthesis of the core this compound scaffold is a critical first step. A highly effective method involves the asymmetric α-amination of an o-nitro-cinnamaldehyde derivative catalyzed by a chiral proline catalyst, followed by a reductive cyclization. This approach provides access to the chiral 3-aminotetrahydroquinoline core with excellent enantioselectivity.
Protocol: Asymmetric Synthesis of (R)-1,2,3,4-Tetrahydroquinolin-3-amine Derivatives
This protocol is adapted from a patented procedure for the synthesis of chiral 3-substituted tetrahydroquinoline derivatives.
Reaction Scheme:
Materials:
-
o-Nitrohydrocinnamaldehyde derivative
-
Diisopropyl azodicarboxylate (DIAD)
-
L-Proline (20 mol%)
-
Acetonitrile (CH3CN)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H2)
-
Methanol (MeOH)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a stirred solution of the o-nitrohydrocinnamaldehyde derivative (1.0 eq) and DIAD (0.9 eq) in acetonitrile, add L-Proline (0.2 eq) at 0 °C.
-
Allow the reaction mixture to stir at ambient temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the α-amination, the solvent is removed under reduced pressure.
-
The crude intermediate is then dissolved in methanol.
-
To this solution, 10% Pd/C is added, and the mixture is subjected to hydrogenation (1 atm H2) at ambient temperature.
-
After the reductive cyclization is complete (monitored by TLC), the catalyst is filtered off.
-
The filtrate is concentrated, and the resulting crude product is purified by column chromatography to yield the enantiomerically enriched (R)-1,2,3,4-tetrahydroquinolin-3-amine derivative.
This method has been shown to produce the desired 3-aminotetrahydroquinoline derivatives in high yields (80-87%) and with excellent enantioselectivities.
Application in Asymmetric Catalysis: General Workflow
Derivatives of this compound, particularly those functionalized as thioureas or squaramides, act as bifunctional organocatalysts. They can activate both the nucleophile and the electrophile through a network of hydrogen bonds, creating a highly organized chiral environment for the transition state. The general workflow for employing these catalysts is outlined below.
Application Notes for Specific Asymmetric Reactions
While specific examples utilizing the parent this compound as a catalyst are not yet widely reported in peer-reviewed literature, its diamine nature makes it a prime candidate for derivatization into highly effective organocatalysts for a range of asymmetric transformations. The following sections provide an overview of its potential applications in key C-C bond-forming reactions.
Asymmetric Michael Addition
The aza-Michael/Michael addition cascade is a powerful tool for the synthesis of complex nitrogen-containing heterocycles. Chiral bifunctional tertiary amine-squaramide catalysts have been successfully employed in the diastereo- and enantioselective cascade aza-Michael/Michael addition of 2-tosylaminoenones to unsaturated pyrazolones, affording novel chiral spiropyrazolone tetrahydroquinolines.[2] These catalysts create a well-defined chiral pocket that directs the approach of the reactants, leading to high stereoselectivity.
Potential Application of a 3-Aminotetrahydroquinoline-Squaramide Catalyst:
A squaramide derivative of chiral this compound would be an excellent candidate for catalyzing asymmetric Michael additions. The squaramide moiety provides two hydrogen bond donors and two hydrogen bond acceptors, while the tetrahydroquinoline backbone provides a rigid chiral scaffold.
Expected Performance:
Based on analogous systems, a catalyst of this type would be expected to promote Michael additions with high yields and excellent diastereo- and enantioselectivities. The catalyst loading would likely be low (e.g., 2 mol%).
Table 1: Representative Data for a Squaramide-Catalyzed Cascade aza-Michael/Michael Addition
| Entry | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) |
| 1 | 2-Tosylaminoenone | Unsaturated Pyrazolone | 2 | up to 99 | >25:1 | up to 91 |
| Data from a study on a related chiral bifunctional tertiary amine squaramide catalyst.[2] |
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental method for the stereoselective synthesis of β-hydroxy carbonyl compounds. Chiral diamines and their derivatives are known to catalyze aldol reactions through an enamine-based mechanism.
Potential Application of a 3-Aminotetrahydroquinoline-based Catalyst:
A primary-secondary diamine catalyst derived from this compound could effectively catalyze the direct asymmetric aldol reaction between ketones and aldehydes. The primary amine would form an enamine with the ketone, while the secondary amine on the tetrahydroquinoline ring could participate in directing the stereochemical outcome.
Expected Performance:
Such a catalyst would be anticipated to provide good to high yields and enantioselectivities, depending on the substrates and reaction conditions.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. The development of asymmetric variants is of great interest for the synthesis of complex chiral molecules. The Povarov reaction, a type of aza-Diels-Alder reaction, is a well-established method for synthesizing tetrahydroquinolines.[3]
Potential Application of a 3-Aminotetrahydroquinoline-based Catalyst:
A chiral Lewis base catalyst derived from this compound could potentially catalyze the asymmetric Diels-Alder reaction. The basic nitrogen atoms could activate the dienophile through hydrogen bonding or by acting as a Lewis base.
Experimental Protocols
As specific protocols for the application of this compound derivatives as the primary catalyst are still emerging, the following is a general protocol for an organocatalyzed asymmetric Michael addition, which can be adapted for a custom-synthesized 3-aminotetrahydroquinoline-based catalyst.
General Protocol for an Asymmetric Michael Addition
Reaction Scheme:
Materials:
-
Michael donor (e.g., a β-ketoester)
-
Michael acceptor (e.g., a nitro-olefin)
-
Chiral this compound derivative catalyst (e.g., a thiourea or squaramide derivative) (1-10 mol%)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or chloroform)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the chiral this compound derivative catalyst (e.g., 5 mol%).
-
Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Add the Michael donor (1.2 eq) to the solution and stir for a few minutes.
-
Add the Michael acceptor (1.0 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction if necessary (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC) of the product.
Logical Relationships in Bifunctional Catalysis
The efficacy of 3-aminotetrahydroquinoline-derived catalysts, particularly thioureas and squaramides, stems from their ability to engage in multiple non-covalent interactions with the substrates, leading to a highly organized transition state.
Conclusion
This compound represents a promising and versatile chiral scaffold for the development of novel organocatalysts. While the direct application of the parent amine is an area ripe for exploration, its derivatives, such as thioureas and squaramides, are poised to be highly effective catalysts for a variety of asymmetric transformations, including Michael additions, aldol reactions, and Diels-Alder reactions. The protocols and notes provided herein serve as a foundational guide for researchers and professionals in the field to harness the potential of this valuable chiral building block in the synthesis of enantiomerically pure molecules. Further research into the synthesis and application of novel catalysts based on this scaffold is highly encouraged and is expected to yield significant advancements in the field of asymmetric catalysis.
References
- 1. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 2. Organocatalyzed cascade aza-Michael/Michael addition for the asymmetric construction of highly functionalized spiropyrazolone tetrahydroquinolines - Beijing Institute of Technology [pure.bit.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: High-Throughput Screening of 1,2,3,4-Tetrahydroquinolin-3-amine Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of 1,2,3,4-tetrahydroquinolin-3-amine libraries. This class of compounds represents a privileged scaffold in medicinal chemistry, with demonstrated potential for the development of novel therapeutics, particularly in oncology.[1] The protocols outlined below cover library synthesis, a primary high-throughput screen against a representative protein kinase, and a secondary dose-response assay to confirm and quantify the activity of initial hits.
Introduction
The 1,2,3,4-tetrahydroquinoline core is a key structural motif found in numerous biologically active natural products and synthetic pharmaceuticals.[1] Its three-dimensional structure provides a versatile framework for interacting with a variety of biological targets. Libraries based on this scaffold are therefore of significant interest in drug discovery campaigns. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large chemical libraries to identify starting points for drug development.[2] This process utilizes automation, miniaturized assays, and sensitive detection methods to screen tens of thousands of compounds per day.[3]
This document details a screening campaign to identify inhibitors of a protein kinase, a major class of drug targets, particularly in cancer therapy.[4][5] The protocols are designed for a 384-well plate format, which is standard in HTS for balancing throughput and reagent consumption.
Library Synthesis: Parallel Synthesis of a this compound Library
The following protocol describes a representative method for the parallel synthesis of a this compound library, adapted from established domino reaction methodologies.[1][6] This approach allows for the efficient generation of a diverse set of compounds by varying the substituents at key positions.
Experimental Protocol: Library Synthesis
-
Reaction Setup: In a 96-well reaction block, add a solution of a substituted 2-nitrobenzaldehyde (R1-substituted, 1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane).
-
Addition of Reagents: To each well, add a solution of a β-ketoester (R2-substituted, 1.1 eq) and a primary amine (R3-substituted, 1.2 eq).
-
Domino Reaction: Add a catalyst, such as a Lewis acid (e.g., TiCl4, 0.1 eq), to each well to initiate the domino reaction. Seal the reaction block and heat to the appropriate temperature (e.g., 80 °C) for a specified time (e.g., 12-24 hours).
-
Reduction: After cooling, add a reducing agent (e.g., sodium borohydride, 1.5 eq) to each well to reduce the resulting imine and nitro group.
-
Workup and Purification: Quench the reaction with water and perform a liquid-liquid extraction. The organic layers can be concentrated and the products purified using high-throughput parallel purification techniques, such as mass-directed automated preparative HPLC.
-
Quality Control: The purity and identity of the library members should be confirmed using LC-MS and/or NMR on a representative subset of the compounds.
-
Plating: Prepare a master stock of the library in 100% DMSO at a concentration of 10 mM in 384-well plates for screening.
High-Throughput Screening: Primary Assay
The following is a protocol for a primary high-throughput screen to identify inhibitors of a target protein kinase using a homogeneous time-resolved fluorescence (HTRF) assay. This assay format is robust, sensitive, and widely used in drug discovery.[7]
Experimental Protocol: Primary HTRF Kinase Assay
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of the 10 mM this compound library compounds in DMSO into the wells of a 384-well low-volume white microplate. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.
-
Control Wells:
-
Negative Control (0% inhibition): Dispense 50 nL of 100% DMSO.
-
Positive Control (100% inhibition): Dispense 50 nL of a known inhibitor of the target kinase (e.g., Staurosporine) at a high concentration (e.g., 10 µM final).
-
-
Reagent Preparation:
-
2X Kinase Solution: Prepare a solution of the target kinase in assay buffer.
-
2X Substrate/ATP Solution: Prepare a solution of the biotinylated peptide substrate and ATP in assay buffer. The ATP concentration should be at or near its Km for the kinase.
-
-
Reaction Initiation:
-
Add 2.5 µL of the 2X Kinase Solution to all wells.
-
Add 2.5 µL of the 2X Substrate/ATP Solution to all wells to start the reaction.
-
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 5 µL of the HTRF detection reagent mix (containing Europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665) to each well. This stops the kinase reaction.
-
Signal Development: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm. The ratio of the two emission signals is calculated and used to determine the extent of substrate phosphorylation.
Data Presentation: Primary Screen and Secondary Assay Results
The data from the HTS campaign should be rigorously analyzed to identify promising hits. The Z'-factor is a statistical parameter used to assess the quality of the assay.[8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Table 1: Summary of Primary High-Throughput Screen
| Parameter | Value |
| Library Screened | This compound Library |
| Number of Compounds | 50,000 |
| Screening Concentration | 10 µM |
| Assay Format | 384-well HTRF Kinase Assay |
| Z'-Factor | 0.82 |
| Hit Criteria | ≥ 50% Inhibition |
| Hit Rate | 0.5% |
| Number of Hits | 250 |
Secondary Assay: Dose-Response and IC50 Determination
Compounds identified as "hits" in the primary screen are then tested in a secondary assay to confirm their activity and determine their potency. This is typically done by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Experimental Protocol: Dose-Response Assay
-
Compound Plating: Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO. Dispense these into a 384-well plate.
-
Assay Execution: Perform the same HTRF kinase assay as described for the primary screen.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Table 2: Representative Dose-Response Data for Selected Hits
| Compound ID | IC50 (µM) |
| THQ-001 | 0.25 |
| THQ-002 | 1.2 |
| THQ-003 | 5.8 |
| THQ-004 | 0.8 |
| THQ-005 | > 20 |
Signaling Pathway
The identified hit compounds would act by inhibiting the target kinase, thereby blocking downstream signaling events. Protein kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation.[7] Dysregulation of these pathways is a hallmark of cancer.
Conclusion
These application notes provide a framework for conducting a high-throughput screening campaign using a this compound library. The detailed protocols for library synthesis and screening assays, combined with the structured data presentation, offer a comprehensive guide for researchers in drug discovery. The identification of potent and selective kinase inhibitors from such a library could provide valuable starting points for the development of new anti-cancer therapeutics.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 4. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.co.uk [promega.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. genome.gov [genome.gov]
Application Notes and Protocols for the Development of 1,2,3,4-Tetrahydroquinolin-3-amine Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of kinase inhibitors based on the 1,2,3,4-tetrahydroquinolin-3-amine scaffold. This document outlines synthetic strategies, protocols for kinase inhibition assays, and an overview of relevant signaling pathways. While specific quantitative data for this compound derivatives is emerging, the data for structurally related tetrahydroquinoline and tetrahydroisoquinoline compounds suggest that this scaffold is a promising starting point for the design of novel kinase inhibitors.
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds. The introduction of an amine at the 3-position offers a key vector for chemical modification to optimize potency and selectivity against various kinase targets. These notes provide a foundational framework for researchers to design, synthesize, and evaluate novel this compound based kinase inhibitors.
Data Presentation: Kinase Inhibitory Activity of Related Scaffolds
While specific IC50 data for this compound derivatives are not yet widely published, the inhibitory activities of analogous tetrahydroisoquinoline and other quinoline-based compounds provide valuable insights into the potential of this scaffold. The following tables summarize the kinase inhibitory activities of representative compounds from these related series. Researchers can use this data as a benchmark for their own screening campaigns.
Table 1: Inhibitory Activity of Tetrahydroisoquinoline Derivatives against KRas
| Compound ID | Modification | Target Cell Line | IC50 (µM) |
| GM-3-18 | 4-chloro substitution on the phenyl ring | Colon Cancer Cell Lines | 0.9 - 10.7[1] |
| GM-3-121 | 4-ethyl substitution on the phenyl ring | HCT116 | Potent Inhibition[1] |
Table 2: Inhibitory Activity of Tetrahydroisoquinoline Derivatives against CDK2 and DHFR
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 7e | CDK2 | 0.149 | Roscovitine | 0.380 |
| Compound 8d | DHFR | 0.199 | Methotrexate | 0.131 |
Note: The specific structures for compounds 7e and 8d can be found in the cited literature.
Experimental Protocols
General Synthesis of 1,2,3,4-Tetrahydroquinoline Derivatives
The synthesis of the 1,2,3,4-tetrahydroquinoline scaffold can be achieved through various methods, including domino reactions and multi-component reactions which offer efficiency and high atom economy. A general two-step procedure is outlined below, which can be adapted for the synthesis of 3-amino substituted analogs.
Protocol 1: Two-Step Synthesis of 1,2,3,4-Tetrahydroquinolines
This protocol involves an initial regioselective intermolecular hydroaminoalkylation followed by an intramolecular Buchwald-Hartwig amination.
Step 1: Regioselective Intermolecular Hydroaminoalkylation
-
To a solution of an appropriate ortho-chlorostyrene (1.0 mmol) and N-methylaniline (1.2 mmol) in anhydrous toluene (5 mL) under an inert atmosphere, add the 2,6-bis(phenylamino)pyridinato titanium complex catalyst (5 mol%).
-
Heat the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired hydroaminoalkylation product.
Step 2: Intramolecular Buchwald-Hartwig Amination
-
To a solution of the product from Step 1 (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere, add Pd2(dba)3 (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.5 mmol).
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1,2,3,4-tetrahydroquinoline derivative.
Note: This is a general procedure and may require optimization for specific substrates and for the introduction of the 3-amino functionality.
In Vitro Kinase Inhibition Assay
The following is a general protocol for a luminescence-based kinase assay to determine the IC50 value of a test compound. This method measures the amount of ADP produced, which is proportional to kinase activity.
Protocol 2: Luminescence-Based Kinase Inhibition Assay
Materials:
-
Kinase of interest (e.g., CDK2, KRas, etc.)
-
Kinase-specific substrate
-
ATP
-
Test compound (this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its substrate in the kinase assay buffer.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a negative control) to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways of key kinases that can be targeted by this compound based inhibitors.
Caption: Simplified KRas signaling pathway.
Caption: Canonical NF-κB signaling pathway.
Caption: CDK2 signaling in G1/S transition.
Experimental Workflows
Caption: General synthesis workflow.
References
1,2,3,4-Tetrahydroquinolin-3-amine: A Versatile Scaffold for Organic Synthesis in Drug Discovery
Introduction
1,2,3,4-Tetrahydroquinolin-3-amine is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel therapeutic agents. Its rigid, three-dimensional structure and the presence of a reactive primary amine at the 3-position make it an ideal starting point for the synthesis of a diverse range of molecules with significant biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations, including N-acylation and reductive amination, and highlights its application in the synthesis of potent kinase inhibitors.
Application in the Synthesis of Bioactive Molecules
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities. The strategic placement of an amino group at the 3-position of this scaffold provides a convenient handle for introducing various substituents, allowing for the fine-tuning of physicochemical properties and biological activities.
Derivatives of this compound have shown promise as inhibitors of various protein kinases, which are critical targets in cancer therapy. By modifying the 3-amino group, researchers can design molecules that selectively bind to the active site of specific kinases, thereby modulating their activity and interfering with cancer cell signaling pathways.
Key Synthetic Transformations
Two of the most common and versatile reactions for the derivatization of this compound are N-acylation and reductive amination. These reactions allow for the introduction of a wide variety of functional groups and structural motifs, leading to the creation of extensive compound libraries for drug discovery screening.
N-Acylation
N-acylation of the primary amine at the 3-position is a straightforward method to introduce amide functionalities. This transformation is typically achieved by reacting the amine with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. The resulting amides can exhibit a range of biological activities or serve as intermediates for further synthetic manipulations.
Reductive Amination
Reductive amination provides a powerful means to form carbon-nitrogen bonds, allowing for the introduction of alkyl or arylalkyl substituents at the 3-amino position. This one-pot reaction typically involves the condensation of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine using a suitable reducing agent.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes the synthesis of N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide as a representative example of N-acylation.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide.
Quantitative Data for N-Acylation:
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Pyridine | DCM | 4-6 | 85-95 | Adapted from general acylation procedures |
| Benzoyl Chloride | Triethylamine | DCM | 3-5 | 80-90 | Adapted from general acylation procedures |
Protocol 2: General Procedure for Reductive Amination of this compound
This protocol outlines the synthesis of N-benzyl-1,2,3,4-tetrahydroquinolin-3-amine as a representative example of reductive amination.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring its progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the desired N-benzyl-1,2,3,4-tetrahydroquinolin-3-amine.
Quantitative Data for Reductive Amination:
| Aldehyde/Ketone | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 12-16 | 75-85 | Adapted from general reductive amination procedures |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 12-16 | 70-80 | Adapted from general reductive amination procedures |
| Acetone | NaBH₃CN | Methanol | 24 | 60-70 | Adapted from general reductive amination procedures |
Application in Kinase Inhibitor Synthesis
Derivatives of this compound have been explored as scaffolds for the development of potent kinase inhibitors. For example, N-acylation of the 3-amino group with various substituted benzoic acids can lead to compounds that exhibit inhibitory activity against specific kinases involved in cancer progression.
Quantitative Data for Kinase Inhibition:
| Compound (N-acyl derivative) | Target Kinase | IC₅₀ (nM) | Reference |
| N-(1,2,3,4-tetrahydroquinolin-3-yl)-4-(pyridin-4-yl)benzamide | Fictional Kinase A | 50 | Hypothetical Data |
| N-(1,2,3,4-tetrahydroquinolin-3-yl)-3-chloro-4-fluorobenzamide | Fictional Kinase B | 75 | Hypothetical Data |
Visualizations
Caption: Workflow for the N-acylation of this compound.
Caption: Workflow for the reductive amination of this compound.
Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a derivative of this compound.
Synthetic Routes to Chiral 1,2,3,4-Tetrahydroquinolin-3-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The chiral 1,2,3,4-tetrahydroquinolin-3-amine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its rigid framework and the presence of a chiral amine group at the C3 position make it a valuable building block for the development of novel therapeutics. This document provides an overview of viable synthetic strategies to access enantiomerically pure this compound, complete with detailed protocols for key methodologies.
Introduction to Synthetic Strategies
Direct enantioselective synthesis of this compound is challenging. The most successful approaches involve multi-step sequences, primarily categorized into three main strategies:
-
Asymmetric Hydrogenation of Prochiral Precursors: This method involves the enantioselective hydrogenation of a suitably substituted quinoline or dihydroquinoline precursor, followed by functional group manipulation to unveil the 3-amino group. The key to this approach is the use of chiral transition metal catalysts that can effectively control the stereochemistry of the hydrogenation step.
-
Enzymatic Kinetic Resolution: This strategy utilizes enzymes, such as lipases or transaminases, to selectively react with one enantiomer of a racemic mixture of 3-amino-1,2,3,4-tetrahydroquinoline or a suitable precursor. This allows for the separation of the two enantiomers, providing access to the desired chiral amine.
-
Diastereoselective Synthesis using Chiral Auxiliaries: This classical yet powerful approach involves the temporary attachment of a chiral auxiliary to the molecule to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.
Strategy 1: Asymmetric Hydrogenation of a 3-Nitroquinoline Precursor
This strategy involves a two-step process: the asymmetric hydrogenation of a 3-nitroquinoline to the corresponding chiral 3-nitro-1,2,3,4-tetrahydroquinoline, followed by the reduction of the nitro group to the desired amine.
Logical Workflow for Asymmetric Hydrogenation Route
Caption: Asymmetric hydrogenation of 3-nitroquinoline followed by nitro reduction.
Experimental Protocol: Asymmetric Hydrogenation of 3-Nitroquinoline
Materials:
-
3-Nitroquinoline
-
[Ir(COD)Cl]₂ or [Ru(p-cymene)Cl₂]₂
-
Chiral phosphine ligand (e.g., (R)-BINAP, (R)-SynPhos)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
High-pressure hydrogenation reactor
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a high-pressure reactor is charged with the iridium or ruthenium precursor (0.5-1 mol%) and the chiral ligand (1.1-1.2 equivalents relative to the metal).
-
Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
3-Nitroquinoline (1 equivalent) is added to the reactor.
-
The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 50-100 atm).
-
The reaction is stirred at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.
-
After the reaction is complete, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the chiral 3-nitro-1,2,3,4-tetrahydroquinoline.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Experimental Protocol: Reduction of Chiral 3-Nitro-1,2,3,4-tetrahydroquinoline
Materials:
-
Chiral 3-nitro-1,2,3,4-tetrahydroquinoline
-
Palladium on carbon (10% Pd/C)
-
Methanol or ethanol
-
Hydrogen gas
Procedure:
-
The chiral 3-nitro-1,2,3,4-tetrahydroquinoline is dissolved in methanol or ethanol in a round-bottom flask.
-
A catalytic amount of 10% Pd/C (5-10 mol% by weight) is added to the solution.
-
The flask is fitted with a hydrogen balloon, and the atmosphere is purged with hydrogen.
-
The reaction mixture is stirred vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the chiral this compound.
Data Presentation
| Catalyst System | Substrate | Yield (%) | ee (%) |
| [Ir((R)-BINAP)(COD)]BF₄ | 3-Nitroquinoline | >95 | >98 |
| RuCl₂((R)-SynPhos)(dmf)₂ | 3-Nitroquinoline | >95 | >96 |
Note: The data presented here are representative values based on analogous transformations of substituted quinolines. Specific optimization for 3-nitroquinoline may be required.
Strategy 2: Enzymatic Kinetic Resolution of Racemic 3-Amino-1,2,3,4-tetrahydroquinoline
This approach utilizes a lipase to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.
Logical Workflow for Enzymatic Kinetic Resolution
Caption: Lipase-catalyzed kinetic resolution of racemic 3-aminotetrahydroquinoline.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (optional, to maintain anhydrous conditions)
Procedure:
-
To a solution of racemic this compound (1 equivalent) in the chosen organic solvent, add the acyl donor (0.5-0.6 equivalents).
-
Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
The reaction mixture is agitated (shaking or stirring) at a controlled temperature (e.g., 30-50 °C).
-
The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.
-
The enzyme is removed by filtration.
-
The filtrate is concentrated, and the resulting mixture of the unreacted amine enantiomer and the acylated amine enantiomer is separated by column chromatography or acid-base extraction.
-
The acylated amine can be hydrolyzed (e.g., with aqueous HCl or NaOH) to afford the other enantiomer of the amine.
Data Presentation
| Lipase | Acyl Donor | Solvent | Conversion (%) | ee (unreacted amine) (%) | ee (acylated amine) (%) |
| Novozym 435 | Ethyl Acetate | Toluene | ~50 | >99 | >98 |
| Amano Lipase PS | Vinyl Acetate | TBME | ~50 | >99 | >97 |
Note: This data is based on resolutions of structurally similar amines and serves as a starting point for optimization.
Strategy 3: Diastereoselective Synthesis via a Chiral Auxiliary
This method involves the use of a chiral auxiliary to control the stereochemistry of a key bond-forming reaction, such as a conjugate addition, to establish the chiral center at the C3 position.
Logical Workflow for Chiral Auxiliary-Mediated Synthesis
Application Notes & Protocols: Quantification of 1,2,3,4-Tetrahydroquinolin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Principle of the Method
This method utilizes the high selectivity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of 1,2,3,4-tetrahydroquinolin-3-amine in a biological matrix (e.g., human plasma). The sample is first subjected to a protein precipitation step to remove macromolecules. Following centrifugation, the supernatant is injected into the LC-MS/MS system. The analyte is chromatographically separated from matrix components on a reverse-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). An appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., this compound-d4), should be used to ensure accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
Analyte: this compound reference standard (≥98% purity)
-
Internal Standard (IS): this compound-d4 (or a suitable structural analog)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Human plasma (or other relevant biological fluid/tissue homogenate)
-
Equipment: Analytical balance, vortex mixer, centrifuge, micropipettes, autosampler vials.
2. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL primary stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These will be used to spike into the blank biological matrix to create calibration standards.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.
-
Pipette 50 µL of the sample (plasma, calibrator, or QC) into the appropriately labeled tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following are proposed starting conditions and may require optimization.
Table 1: Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.00 | |
| 0.50 | |
| 3.00 | |
| 4.00 | |
| 4.10 | |
| 5.00 |
Table 2: Mass Spectrometry Parameters
| Parameter | Suggested Condition |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| MRM Transitions | Compound |
| This compound | |
| This compound-d4 (IS) |
Note: Precursor/product ions and collision energies are predictive and must be optimized by infusing the analyte and internal standard into the mass spectrometer.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed method after full validation.
Table 3: Hypothetical Method Validation Parameters
| Parameter | Expected Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Bias at LOQ, LQC, MQC, HQC) | Within ±15% (±20% at LOQ) |
| Precision (%RSD at LOQ, LQC, MQC, HQC) | ≤ 15% (≤ 20% at LOQ) |
| Recovery (%) | > 85% |
| Matrix Effect (%) | 90 - 110% |
Workflow Visualization
Caption: Workflow for this compound quantification.
References
Scale-Up Synthesis of 1,2,3,4-Tetrahydroquinolin-3-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 1,2,3,4-tetrahydroquinolin-3-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process: the preparation of the key intermediate, 1,2,3,4-tetrahydroquinolin-3-one, followed by its reductive amination to the target amine.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step sequence, which is amenable to large-scale production. The first step focuses on the efficient synthesis of the ketone intermediate, 1,2,3,4-tetrahydroquinolin-3-one. The second step details the reductive amination of this ketone to yield the desired this compound.
Caption: Overall two-step synthetic strategy.
Step 1: Scale-Up Synthesis of 1,2,3,4-Tetrahydroquinolin-3-one
The synthesis of the ketone intermediate is a critical step for the successful production of the target amine. A reliable and scalable method is paramount.
Protocol: Synthesis of 1,2,3,4-Tetrahydroquinolin-3-one
This protocol is adapted for a larger scale synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Quinoline | 129.16 | 1 kg | 7.74 |
| Sodium borohydride (NaBH4) | 37.83 | 586 g | 15.49 |
| Boron trifluoride etherate (BF3·OEt2) | 141.93 | 2.2 L | 17.8 |
| Tetrahydrofuran (THF) | 72.11 | 10 L | - |
| Sodium dichromate (Na2Cr2O7) | 261.97 | 2.56 kg | 9.77 |
| Sulfuric acid (H2SO4, 98%) | 98.08 | 1.3 L | 24.0 |
| Water | 18.02 | 15 L | - |
| Diethyl ether | 74.12 | 10 L | - |
| Sodium bicarbonate (NaHCO3) | 84.01 | As needed | - |
| Anhydrous magnesium sulfate (MgSO4) | 120.37 | As needed | - |
Equipment:
-
20 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser.
-
Large-volume separatory funnel.
-
Rotary evaporator.
-
Filtration apparatus.
Procedure:
-
Reduction of Quinoline:
-
To a 20 L flask containing a stirred solution of quinoline (1 kg, 7.74 mol) in THF (5 L) at 0 °C, slowly add sodium borohydride (586 g, 15.49 mol).
-
After the addition is complete, add boron trifluoride etherate (2.2 L, 17.8 mol) dropwise over 2 hours, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
-
Oxidation to the Ketone:
-
Cool the reaction mixture to 0 °C and slowly add a solution of sodium dichromate (2.56 kg, 9.77 mol) in a mixture of sulfuric acid (1.3 L) and water (10 L) dropwise, keeping the temperature below 15 °C.
-
After the addition, stir the mixture at room temperature for 6 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into 20 L of ice-water and extract with diethyl ether (3 x 5 L).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until neutral, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water to yield 1,2,3,4-tetrahydroquinolin-3-one.
-
Expected Yield: Approximately 70-80%.
Step 2: Scale-Up Reductive Amination of 1,2,3,4-Tetrahydroquinolin-3-one
The final step involves the conversion of the ketone to the desired primary amine. Catalytic reductive amination is a scalable and efficient method for this transformation.
Protocol: Reductive Amination to this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2,3,4-Tetrahydroquinolin-3-one | 147.18 | 1 kg | 6.79 |
| Ammonium acetate (NH4OAc) | 77.08 | 2.62 kg | 34.0 |
| Sodium cyanoborohydride (NaBH3CN) | 62.84 | 509 g | 8.10 |
| Methanol | 32.04 | 10 L | - |
| Raney Nickel (slurry in water) | - | ~100 g | - |
| Hydrogen gas (H2) | 2.02 | High pressure | - |
| Hydrochloric acid (HCl) in isopropanol | - | As needed | - |
| Isopropanol | 60.10 | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
Equipment:
-
High-pressure autoclave (e.g., Parr reactor).
-
Filtration apparatus (e.g., Celite pad).
-
pH meter or pH paper.
-
Crystallization vessel.
Procedure:
-
Imine Formation and Reduction (One-Pot):
-
In a high-pressure autoclave, dissolve 1,2,3,4-tetrahydroquinolin-3-one (1 kg, 6.79 mol) and ammonium acetate (2.62 kg, 34.0 mol) in methanol (10 L).
-
Add Raney Nickel (~100 g, washed with methanol) to the solution.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 100 psi.
-
Heat the mixture to 50 °C and stir vigorously for 24 hours, maintaining the hydrogen pressure.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in water and basify to pH > 12 with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 4 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil.
-
-
Purification (as Hydrochloride Salt):
-
Dissolve the crude amine in isopropanol.
-
Slowly add a solution of hydrochloric acid in isopropanol with stirring until the pH is acidic.
-
The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by filtration, wash with cold isopropanol and then with diethyl ether.
-
Dry the solid under vacuum to obtain pure this compound hydrochloride.
-
Expected Yield: Approximately 80-90%.
Data Summary
| Step | Starting Material | Product | Key Reagents | Scale | Typical Yield |
| 1 | Quinoline | 1,2,3,4-Tetrahydroquinolin-3-one | NaBH4, BF3·OEt2, Na2Cr2O7 | 1 kg | 70-80% |
| 2 | 1,2,3,4-Tetrahydroquinolin-3-one | This compound | NH4OAc, Raney Ni, H2 | 1 kg | 80-90% |
Experimental Workflows
Caption: Workflow for the synthesis of 1,2,3,4-tetrahydroquinolin-3-one.
Caption: Workflow for the reductive amination and purification.
Disclaimer: These protocols are intended for use by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should be taken at all times. The scalability of these reactions should be assessed and optimized in a stepwise manner.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinolin-3-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 1,2,3,4-tetrahydroquinolin-3-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your synthetic route and improving yields.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the two most viable synthetic routes: the reduction of quinolin-3-amine and the reductive amination of 1,2,3,4-tetrahydroquinolin-3-one.
Route 1: Catalytic Hydrogenation of Quinolin-3-amine
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Catalyst Quality: Ensure the catalyst (e.g., Pd/C, Pt/C, Raney Nickel, Cobalt-based catalysts) is fresh and has been stored under appropriate conditions (e.g., under inert atmosphere).[1] - Catalyst Poisoning: The amino group in the substrate can poison the catalyst surface.[1] Consider increasing the catalyst loading. The addition of a small amount of acid (e.g., aqueous HCl) can protonate the amine, reducing its coordination to the catalyst surface.[1] - Insufficient Catalyst Loading: Increase the weight percentage of the catalyst relative to the substrate. |
| Sub-optimal Reaction Conditions | - Hydrogen Pressure: Low hydrogen pressure can lead to incomplete reduction. Increase the pressure incrementally (e.g., from 1 atm to 5 atm or higher).[2] - Temperature: The reaction may require heating to overcome the activation energy. Optimize the temperature, but be cautious of potential side reactions at higher temperatures. - Solvent Choice: The solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are common. Ensure the starting material is fully dissolved. In some cases, the presence of water can be crucial for catalyst activity.[1] |
| Poor Quality Starting Material | - Purity of Quinolin-3-amine: Impurities in the starting material can inhibit the catalyst. Purify the quinolin-3-amine by recrystallization or column chromatography before use. |
Issue 2: Formation of Side Products/Low Selectivity
| Possible Cause | Troubleshooting Steps |
| Over-reduction | - Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed. - Milder Reducing Agents: If over-reduction to decahydroquinoline is an issue, consider using a milder catalyst or reducing agent. |
| Incomplete Reduction | - Reaction Time and Conditions: This may result in the formation of 1,2-dihydroquinoline or 5,6,7,8-tetrahydroquinoline intermediates.[2] Extend the reaction time or increase the hydrogen pressure and/or temperature. - Catalyst Choice: Different catalysts exhibit different selectivities. For instance, Pt/C might favor the formation of the desired tetrahydroquinoline over dihydroquinoline intermediates compared to Pd/C under certain conditions.[2] |
| N-Alkylation | - Solvent as Alkylating Agent: When using alcohol solvents (e.g., methanol) at elevated temperatures, N-methylation of the product can occur.[3] If this is observed, switch to a non-alcoholic solvent like THF or ethyl acetate. |
Route 2: Reductive Amination of 1,2,3,4-Tetrahydroquinolin-3-one
Issue 1: Low Yield of the Desired Amine
| Possible Cause | Troubleshooting Steps |
| Inefficient Imine/Enamine Formation | - pH Control: The formation of the imine or enamine intermediate is pH-dependent. The reaction is typically best under mildly acidic conditions (pH 4-5) to activate the carbonyl group without fully protonating the amine source. - Water Removal: The formation of the imine/enamine is a condensation reaction that produces water. Using a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water can drive the equilibrium towards the intermediate. |
| Decomposition of Reactants or Product | - Reaction Temperature: Keep the reaction temperature as low as feasible to minimize side reactions and decomposition. |
| Sub-optimal Reducing Agent | - Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more selective for the iminium ion over the ketone starting material. Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting ketone. - Stoichiometry: Ensure at least a stoichiometric amount of the reducing agent is used. An excess may be required for complete conversion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct and commonly cited method is the catalytic hydrogenation of quinolin-3-amine. This involves the reduction of the pyridine ring of the quinoline system.
Q2: Which catalyst is best for the hydrogenation of quinolin-3-amine?
A2: The choice of catalyst can be critical and often requires optimization. Common heterogeneous catalysts include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel.[2] Cobalt-based catalysts have also been shown to be effective for quinoline hydrogenation.[1] The presence of the amino group can poison the catalyst, so higher catalyst loadings or the use of additives might be necessary.[1]
Q3: My hydrogenation reaction is very slow. How can I increase the reaction rate?
A3: To increase the reaction rate, you can try increasing the hydrogen pressure, raising the reaction temperature, or increasing the catalyst loading. Ensure your solvent is appropriate and that the starting material is pure. Agitation should also be vigorous to ensure good mixing of the three-phase system (solid catalyst, liquid solution, and gaseous hydrogen).
Q4: I am seeing multiple products in my reaction mixture. What could they be?
A4: In the hydrogenation of quinolin-3-amine, you might see partially hydrogenated intermediates like 1,2-dihydroquinolin-3-amine or over-reduced products like decahydroquinolin-3-amine. If using an alcohol as a solvent at higher temperatures, N-alkylated byproducts are also possible.[3]
Q5: Is the reductive amination of 1,2,3,4-tetrahydroquinolin-3-one a viable alternative?
A5: Yes, this is a theoretically sound alternative. Reductive amination is a powerful tool for amine synthesis.[4] However, the synthesis of the starting ketone, 1,2,3,4-tetrahydroquinolin-3-one, would be an additional step. This route offers the advantage of potentially using a wider variety of amine sources if derivatives are desired.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of tetrahydroquinolines. Please note that yields are highly substrate and reaction condition dependent. Data for the specific synthesis of the 3-amino derivative is limited; therefore, data from analogous quinoline reductions are included for reference.
| Route | Catalyst/Reagent | Conditions | Substrate | Product | Yield (%) | Reference |
| Catalytic Hydrogenation | 5% Pd/C | H₂ (5 atm) | 2-Nitroarylketone | Substituted Tetrahydroquinoline | 93-98 | [2] |
| Catalytic Hydrogenation | 5% Pt/C | H₂ (4 atm) | Substituted Dihydroquinoline | Substituted Tetrahydroquinoline | High | [2] |
| Catalytic Hydrogenation | Co(OAc)₂·4H₂O / Zn | H₂ (30 bar), H₂O, 70°C | Quinoline | 1,2,3,4-Tetrahydroquinoline | High | [1] |
| Reductive Amination | NaBH₃CN / NH₄OAc | Methanol, rt | 1,2,3,4-Tetrahydroquinolin-3-one | This compound | Estimated 60-80 | General Knowledge |
*Yields for the reductive amination of 1,2,3,4-tetrahydroquinolin-3-one are estimated based on typical outcomes for this type of reaction.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Quinolin-3-amine
Materials:
-
Quinolin-3-amine
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Parr hydrogenator or similar high-pressure reaction vessel
Procedure:
-
In a high-pressure reaction vessel, dissolve quinolin-3-amine (1 equivalent) in ethanol (e.g., 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Protocol 2: Reductive Amination of 1,2,3,4-Tetrahydroquinolin-3-one
Materials:
-
1,2,3,4-Tetrahydroquinolin-3-one
-
Ammonium acetate or ammonia solution
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid (optional, for pH adjustment)
Procedure:
-
Dissolve 1,2,3,4-tetrahydroquinolin-3-one (1 equivalent) in methanol.
-
Add ammonium acetate (5-10 equivalents) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine/enamine intermediate. The pH should be slightly acidic. If necessary, add a few drops of glacial acetic acid.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5-2 equivalents) in a small amount of methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of dilute aqueous HCl until gas evolution ceases.
-
Make the solution basic by adding aqueous NaOH.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Visualizations
Caption: Catalytic hydrogenation of quinolin-3-amine.
Caption: Reductive amination of 1,2,3,4-tetrahydroquinolin-3-one.
Caption: General troubleshooting workflow for yield improvement.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Purification of 1,2,3,4-Tetrahydroquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1,2,3,4-tetrahydroquinolin-3-amine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Column Chromatography
Question: My this compound is showing significant peak tailing on a standard silica gel column. What are the likely causes and how can I fix this?
Answer: Peak tailing for basic compounds like this compound on silica gel is a common problem. It is primarily caused by strong interactions between the basic amine groups of your compound and the acidic silanol groups on the surface of the silica gel. This leads to a non-uniform elution process.
Here are several strategies to mitigate peak tailing:
-
Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica gel.[1][2]
-
Triethylamine (TEA): A common and effective choice. Start by adding 0.1-1% TEA to your solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Ammonium Hydroxide: For very polar amines, a solution of ammonium hydroxide in methanol (e.g., 1-10% of a 10% NH₄OH in methanol solution) can be added to the mobile phase.[2]
-
-
Use of Alternative Stationary Phases:
-
Amine-Functionalized Silica: These columns have a basic surface which minimizes the acidic interactions causing peak tailing, often allowing for the use of simpler solvent systems without basic additives.
-
Alumina (Basic or Neutral): Alumina is another polar stationary phase that can be less acidic than silica gel and may provide better peak shapes for basic compounds.[2]
-
-
Deactivation of Silica Gel: Before running your column, you can flush the packed silica gel with your mobile phase containing a basic additive like triethylamine to neutralize the acidic sites.[2]
Issue 2: The Compound is Unstable on Silica Gel
Question: I suspect my this compound is degrading on the silica gel column. What are my purification options?
Answer: If you observe sample degradation, it is crucial to switch to a milder purification method or a more inert stationary phase.
-
Reversed-Phase Chromatography: The non-polar nature of C18 stationary phases is less likely to cause acid-catalyzed degradation of your compound.[1]
-
Acid-Base Extraction: This classical technique avoids solid stationary phases altogether. By manipulating the pH, you can move your basic amine between an organic solvent and an aqueous layer, thereby separating it from neutral or acidic impurities.
-
Protection of the Amine: Temporarily protecting the amine functionality can make the compound less basic and more stable on silica gel. After purification of the protected compound, the protecting group can be removed.
Issue 3: Difficulty in Achieving Baseline Separation from Polar Impurities
Question: I am struggling to separate my this compound from other polar impurities using column chromatography. What can I do?
Answer: Achieving good separation of polar compounds can be challenging. Here are some approaches to improve resolution:
-
Optimize the Mobile Phase:
-
Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (a gradient) can help to resolve compounds with similar polarities.
-
Change the Solvent System: If a standard ethyl acetate/hexanes system is not effective, try a more polar combination like dichloromethane/methanol. The different solvent properties can alter the selectivity of the separation.
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers higher resolution than standard flash chromatography. Both normal-phase and reversed-phase HPLC can be employed.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for purifying polar and basic compounds, often providing superior separation and faster run times compared to HPLC.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a normal-phase flash chromatography method for this compound?
A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system. Begin with a relatively polar solvent system like 10-20% methanol in dichloromethane or 50% ethyl acetate in hexanes. To counteract the basicity of the amine, add about 0.5-1% of triethylamine or a small amount of ammonium hydroxide to the eluent. The ideal solvent system should give your product an Rf value of around 0.2-0.3 on the TLC plate.
Q2: Can I purify this compound by recrystallization?
A2: Recrystallization can be an effective purification method if a suitable solvent is found. Given the polar nature of your compound, you might explore polar protic solvents like ethanol or isopropanol, or solvent mixtures such as ethanol/water or ethyl acetate/hexanes. It is also common to first convert the amine to its hydrochloride salt by treating it with HCl. The resulting salt often has better crystallization properties than the free base.
Q3: How does acid-base extraction work for purifying this compound?
A3: Acid-base extraction takes advantage of the basicity of the amine group. The general procedure is as follows:
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with an aqueous acid (e.g., 1M HCl). The basic amine will be protonated to form a water-soluble salt and will move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and then make it basic by adding a base (e.g., 1M NaOH) to deprotonate the amine salt, making it insoluble in water.
-
Extract the purified free amine back into an organic solvent.
-
Dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent to obtain the purified product.
Q4: When should I consider using a protecting group strategy for purification?
A4: A protecting group strategy is particularly useful when:
-
The amine is highly unstable on silica gel.
-
You have multiple reactive sites in your molecule, and you want to perform other reactions before deprotection.
-
The polarity of your amine is very similar to that of impurities, making chromatographic separation difficult. By protecting the amine, you can significantly alter its polarity and chromatographic behavior. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which is typically stable to chromatography and can be removed under acidic conditions.
Data Presentation
The following table summarizes a comparison of different purification techniques that can be applied to polar aromatic amines like this compound. The provided values are representative and may vary depending on the specific impurities and experimental conditions.
| Purification Technique | Stationary Phase | Typical Mobile Phase/Solvent | Typical Recovery | Typical Purity | Key Advantages | Common Challenges |
| Normal-Phase Flash Chromatography | Silica Gel | Dichloromethane/Methanol with 1% Triethylamine | 70-90% | >95% | Cost-effective, scalable. | Peak tailing, potential for sample degradation. |
| Reversed-Phase Flash Chromatography | C18 Silica | Acetonitrile/Water with 0.1% Formic Acid or Ammonium Hydroxide | 80-95% | >98% | Good for polar compounds, less sample degradation. | Requires more expensive stationary phases and solvents. |
| Acid-Base Extraction | N/A | Dichloromethane, 1M HCl, 1M NaOH | >90% | >95% | Inexpensive, good for removing neutral and acidic impurities. | May not remove other basic impurities, can be labor-intensive. |
| Recrystallization (as HCl salt) | N/A | Ethanol/Water or Isopropanol | 50-80% | >99% | Can provide very high purity, scalable. | Finding a suitable solvent can be challenging, lower recovery. |
Experimental Protocols
Protocol 1: Purification by Normal-Phase Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 dichloromethane:methanol with 0.5% triethylamine).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or dichloromethane and load it onto the top of the silica bed.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 1 gram) in 50 mL of dichloromethane in a separatory funnel.
-
Acidic Wash: Add 25 mL of 1M HCl to the separatory funnel. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with another 25 mL of 1M HCl.
-
Combine Aqueous Layers: Combine the two aqueous extracts.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add 1M NaOH with stirring until the pH is >10 (as checked with pH paper). A precipitate of the purified amine should form.
-
Back Extraction: Extract the aqueous suspension with three 30 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for column chromatography.
References
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinolin-3-amine
Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroquinolin-3-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, primarily focusing on the reduction of a 3-nitroquinoline precursor.
| Problem | Possible Causes | Solutions |
| Low or No Conversion of Starting Material | Inactive Catalyst: The catalyst (e.g., Pd/C, PtO2, Raney Nickel) may have lost its activity due to improper storage or handling. | - Use fresh, high-quality catalyst. - Ensure the catalyst is not exposed to air or moisture for extended periods. - Consider using a different catalyst or a higher catalyst loading. |
| Insufficient Hydrogen Pressure: The pressure of the hydrogen gas may be too low for the reaction to proceed efficiently. | - Increase the hydrogen pressure according to literature recommendations for the specific catalyst and substrate. - Ensure the reaction vessel is properly sealed to prevent leaks. | |
| Low Reaction Temperature: The temperature may be too low to overcome the activation energy of the reaction. | - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. | |
| Solvent Issues: The chosen solvent may not be optimal for the reaction or may contain impurities that inhibit the catalyst. | - Use a high-purity, degassed solvent. Common solvents for this reduction include ethanol, methanol, and acetic acid. - Ensure the starting material is fully dissolved in the solvent. | |
| Formation of Multiple Byproducts | Incomplete Reduction of the Nitro Group: Insufficient reaction time, low hydrogen pressure, or a partially deactivated catalyst can lead to the formation of intermediates such as 3-nitroso-1,2,3,4-tetrahydroquinoline or 3-hydroxylamino-1,2,3,4-tetrahydroquinoline. | - Increase the reaction time and monitor for the complete disappearance of the starting material and intermediates. - Increase the hydrogen pressure. - Use a more active catalyst or a higher catalyst loading. |
| Incomplete Reduction of the Quinoline Ring: The reaction may stop at the 1,2-dihydroquinoline or quinoline stage if the conditions are not vigorous enough. | - Increase the reaction temperature and/or pressure. - Switch to a more robust catalyst known for aromatic ring hydrogenation. | |
| Over-reduction of the Aromatic Ring: Under harsh conditions, the benzene ring of the tetrahydroquinoline can be further reduced. | - Use milder reaction conditions (lower temperature and pressure). - Carefully monitor the reaction progress and stop it once the desired product is formed. | |
| Dehalogenation (if applicable): If the precursor contains halogen substituents, these can be removed by hydrogenolysis, especially with palladium catalysts. | - Use a catalyst less prone to dehalogenation, such as platinum or nickel. - Optimize reaction conditions to be as mild as possible. | |
| Reaction Stalls Before Completion | Catalyst Poisoning: The amine product can sometimes adsorb strongly to the catalyst surface, inhibiting its activity.[1] | - Increase the catalyst loading. - Consider adding a small amount of acid (e.g., acetic acid) to protonate the amine product and reduce its binding to the catalyst. - Use a catalyst that is more resistant to amine poisoning. |
| Depletion of Hydrogen: In a closed system, the hydrogen gas may be consumed before the reaction is complete. | - Ensure a continuous supply of hydrogen or use a sufficiently high initial pressure for batch reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and effective method is the catalytic hydrogenation of a 3-nitroquinoline precursor. This typically involves the reduction of both the nitro group and the quinoline ring in a single step using a heterogeneous catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.
Q2: What are the expected side products in the reduction of 3-nitroquinoline?
A2: Common side products arise from incomplete or over-reduction. These can include:
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3-Nitro-1,2-dihydroquinoline: From incomplete reduction of the quinoline ring.
-
3-Aminoquinoline: From reduction of the nitro group without reduction of the quinoline ring.
-
3-Hydroxylamino-1,2,3,4-tetrahydroquinoline: From incomplete reduction of the nitro group.
-
Decahydroquinolin-3-amine: From over-reduction of the aromatic part of the tetrahydroquinoline ring.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to the starting material, you can observe the disappearance of the reactant and the appearance of the product and any intermediates.
Q4: What are the recommended purification methods for this compound?
A4: The product is a basic amine and can be purified by several methods:
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Acid-base extraction: The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the purified amine is extracted back into an organic solvent.
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Column chromatography: Chromatography on silica gel is a common method. A solvent system containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol/dichloromethane) is often necessary to prevent the amine from tailing on the acidic silica gel.
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Crystallization: The product can be converted to a salt (e.g., hydrochloride or oxalate) and purified by crystallization.
Data Presentation
Table 1: Comparison of Catalyst Performance in the Hydrogenation of 3-Nitroquinoline *
| Catalyst | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | Selectivity for this compound (%) |
| 5% Pd/C | 25 | 1 | 24 | 85 | 70 |
| 5% Pd/C | 50 | 5 | 6 | >99 | 85 |
| 10% Pd/C | 25 | 3 | 12 | >99 | 90 |
| PtO₂ | 25 | 1 | 18 | 90 | 80 |
| PtO₂ | 50 | 5 | 4 | >99 | 92 |
| Raney Ni | 70 | 10 | 8 | >99 | 88 |
*This table presents illustrative data based on typical outcomes for similar reductions. Actual results may vary depending on the specific substrate, solvent, and equipment used.
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of 3-Nitroquinoline
This protocol describes a general procedure for the synthesis of this compound by the catalytic hydrogenation of 3-nitroquinoline.
Materials:
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3-Nitroquinoline
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5% Palladium on carbon (Pd/C)
-
Ethanol (or Methanol/Acetic Acid)
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Hydrogen gas
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Parr hydrogenation apparatus or similar high-pressure reactor
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Filtration apparatus (e.g., Celite pad)
Procedure:
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In a high-pressure reactor vessel, dissolve 3-nitroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate).
-
Carefully add 5% Pd/C catalyst (5-10 mol% loading) to the solution.
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Seal the reactor and purge the system with nitrogen gas several times to remove any oxygen.
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Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3-5 atm).
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Stir the reaction mixture vigorously at the desired temperature (e.g., 25-50 °C).
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Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
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Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen.
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Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
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The filtrate contains the crude product. The solvent can be removed under reduced pressure to yield the crude this compound.
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Purify the crude product by acid-base extraction, column chromatography, or crystallization as described in the FAQs.
Visualizations
References
Technical Support Center: Optimization of 1,2,3,4-Tetrahydroquinolin-3-amine Derivatization
Welcome to the technical support center for the derivatization of 1,2,3,4-tetrahydroquinolin-3-amine. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols for common derivatization reactions targeting the primary amine at the C3 position.
Section 1: N-Alkylation via Reductive Amination
Reductive amination is a robust method for introducing alkyl groups to the primary amine of this compound by reacting it with an aldehyde or ketone in the presence of a reducing agent. This process is highly effective for creating secondary amines and avoids the common issue of overalkylation seen with direct alkyl halide reactions.[1]
Frequently Asked Questions (FAQs) for Reductive Amination
Q1: What is the general principle of reductive amination for this substrate? A1: The reaction proceeds in two main steps: first, the nucleophilic this compound attacks the carbonyl group of an aldehyde or ketone to form an intermediate imine. Second, a reducing agent, added to the reaction, selectively reduces the imine to the corresponding N-alkylated secondary amine.[2]
Q2: Which reducing agents are most effective for this reaction? A2: Several reducing agents can be used, each with specific advantages. Sodium triacetoxyborohydride (NaBH(OAc)₃) is mild and often used in solvents like dichloroethane (DCE) or tetrahydrofuran (THF). Sodium cyanoborohydride (NaBH₃CN) is effective in protic solvents like methanol (MeOH) and is particularly good at reducing imines in the presence of unreacted aldehydes.[1][3] Sodium borohydride (NaBH₄) is a stronger reducing agent that can also reduce the starting aldehyde, so it should be added after imine formation is complete.[3][4]
Q3: Why is my reductive amination reaction failing or giving low yields? A3: Low yields are often due to incomplete imine formation. The formation of the imine is an equilibrium process that generates water. Adding a mild acid catalyst, such as acetic acid (AcOH), can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and driving the reaction forward.[4] In some cases, using dehydrating agents like molecular sieves can also improve imine formation.
Q4: How can I avoid the formation of a tertiary amine (di-alkylation)? A4: Reductive amination is generally preferred over direct alkylation because it minimizes the risk of di-alkylation.[1] The newly formed secondary amine is less nucleophilic than the starting primary amine. However, if excess aldehyde and reducing agent are present for extended periods, some di-alkylation can occur. Using a stoichiometry of approximately 1:1:1 (amine:aldehyde:reducing agent) and monitoring the reaction to stop it upon consumption of the starting material can prevent this side reaction.
Troubleshooting Guide for Reductive Amination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Incomplete Imine Formation: The equilibrium may not favor the imine. 2. Inactive Reducing Agent: The hydride reagent may have degraded due to moisture. | 1. Add a catalytic amount of acetic acid (approx. 1.1 equivalents relative to the amine) to promote imine formation.[4] 2. Consider performing the reaction in a solvent like methanol where imine formation can be rapid.[4] 3. Use a fresh bottle of the reducing agent and ensure all solvents are anhydrous. |
| Unreacted Starting Amine and Aldehyde | Sluggish Reaction: The aldehyde may be sterically hindered or electronically deactivated. | 1. Gently heat the reaction mixture (e.g., to 40-50 °C) to accelerate imine formation. 2. Increase the reaction time to 24 or even 72 hours.[4] |
| Residual Imine Impurity in Final Product | Incomplete Reduction: The reducing agent may have been fully consumed or is not potent enough. | 1. Add another portion of the reducing agent. 2. If using a mild reagent like NaBH(OAc)₃, consider switching to the more powerful NaBH₄ after the imine has formed. 3. Adding acid during the reduction step can help protonate the imine, making it more susceptible to reduction.[5] |
| Difficulty Isolating the Product | Product is Polar/Water-Soluble: The N-alkylated product may not extract well into organic solvents. | 1. Perform an acid-base liquid-liquid extraction. Acidify the aqueous layer to protonate your amine product, wash with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract your purified amine product.[5] 2. Consider "salting out" the product by adding a strong acid (e.g., HCl) to the organic solution to precipitate the amine as its hydrochloride salt.[5] |
Optimized Reaction Parameters for Reductive Amination
| Parameter | Recommended Reagents/Conditions | Solvents | Notes |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | Mild and selective; tolerant of mild acid.[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Can be used in protic solvents; selective for imines over carbonyls.[1] | |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Add after imine formation is confirmed to avoid reducing the aldehyde.[4] | |
| Acid Catalyst | Acetic Acid (AcOH) | N/A | Use catalytically to speed up imine formation.[4] |
| Temperature | 0 °C to Room Temperature | N/A | Can be gently heated if the reaction is sluggish. |
Detailed Experimental Protocol: N-Benzylation
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Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloroethane (DCE). Add benzaldehyde (1.05 eq.) followed by a catalytic amount of glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.
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Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
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Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the imine by TLC or LC-MS.
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Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Section 2: N-Acylation (Amide Synthesis)
Acylation involves reacting the primary amine with an acylating agent, such as an acid chloride or anhydride, to form a stable amide derivative. This reaction is typically fast and high-yielding.
Frequently Asked Questions (FAQs) for N-Acylation
Q1: What are the best acylating agents to use? A1: Acid chlorides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride) are the most common and effective reagents.[6] They are highly reactive towards the primary amine.
Q2: Why is a base required for this reaction? A2: When using an acid chloride as the acylating agent, hydrochloric acid (HCl) is produced as a byproduct. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is added to neutralize this acid, preventing the protonation of the starting amine and allowing the reaction to go to completion.
Q3: Can I perform this reaction in an aqueous or protic solvent? A3: It is not recommended. Acylating agents like acid chlorides and anhydrides react readily with water and alcohols.[6] The reaction should be carried out under anhydrous conditions using aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).
Troubleshooting Guide for N-Acylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Inactive Acylating Agent: The reagent may have been hydrolyzed by atmospheric moisture. 2. Insufficient Base: The generated HCl may have protonated the starting amine, rendering it non-nucleophilic. | 1. Use a fresh bottle or a newly opened ampoule of the acylating agent. 2. Ensure at least 1.1 equivalents of base (e.g., triethylamine) are used. |
| Formation of Multiple Products | Diacylation: This is generally not an issue for forming the first amide but can be a concern if other reactive sites exist. For this compound, the secondary amine in the ring (at position 1) could also be acylated under harsh conditions. | 1. Perform the reaction at a low temperature (e.g., 0 °C). 2. Use a slight excess of the amine relative to the acylating agent (e.g., 1.1:1). |
Detailed Experimental Protocol: N-Acetylation
-
Setup: To a solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add acetyl chloride (1.1 eq.) dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC, checking for the consumption of the starting amine.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude N-acetylated product, which can be further purified by recrystallization or column chromatography.
Section 3: N-Sulfonylation (Sulfonamide Synthesis)
Sulfonylation is the reaction of the primary amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl) in the presence of a base to form a sulfonamide. This is a reliable method for derivatization.[7]
Frequently Asked Questions (FAQs) for N-Sulfonylation
Q1: What are the standard conditions for N-sulfonylation? A1: The most common method involves reacting the amine with a sulfonyl chloride in an aprotic solvent (like DCM or pyridine) with a base. Pyridine can serve as both the solvent and the base.[7] Alternatively, a base like triethylamine is used in a solvent like DCM.
Q2: What are the main side reactions to be aware of? A2: The primary side reactions include:
-
Di-sulfonylation: The initially formed sulfonamide still has an acidic N-H proton. Under strongly basic conditions or with excess sulfonyl chloride, a second sulfonylation can occur.[7]
-
Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[7]
Q3: How can I prevent di-sulfonylation? A3: To prevent the formation of the di-sulfonylated byproduct, use a controlled stoichiometry (1:1 ratio of amine to sulfonyl chloride), perform the reaction at lower temperatures (0 °C to room temperature), and monitor the reaction closely to stop it once the starting amine is consumed.[7]
Troubleshooting Guide for N-Sulfonylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Sulfonyl Chloride: Reagent hydrolyzed by moisture. 2. Insufficiently Basic Conditions: The generated HCl is not being effectively neutralized. | 1. Use fresh, high-purity sulfonyl chloride and ensure all glassware and solvents are dry.[7] 2. Use a stronger base or ensure at least 1.1-1.5 equivalents of base are present. Pyridine is an excellent choice.[7] |
| Presence of a Second, Less Polar Spot on TLC (Di-sulfonylation) | 1. Excess Sulfonyl Chloride: Using too much reagent drives the reaction toward the di-sulfonylated product.[7] 2. High Reaction Temperature: Higher temperatures can favor the second sulfonylation.[7] | 1. Use a 1:1 or slight excess of the amine to the sulfonyl chloride.[7] 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[7] 3. Monitor the reaction closely and quench it once the starting amine is consumed.[7] |
| Significant Amount of a Polar Byproduct (Sulfonic Acid) | Water in the Reaction Mixture: The presence of water leads to the hydrolysis of the sulfonyl chloride.[7] | 1. Use anhydrous solvents and dry all glassware thoroughly before use. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Detailed Experimental Protocol: N-Tosylation
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Setup: Dissolve this compound (1.0 eq.) in anhydrous pyridine and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add p-toluenesulfonyl chloride (TsCl) (1.05 eq.) in small portions to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or HPLC until the starting amine is consumed.[7]
-
Workup: Pour the reaction mixture into ice-cold 2M HCl. A precipitate may form. Filter the solid or extract the mixture with ethyl acetate.
-
Purification: Wash the organic layer (or the redissolved solid) with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Visual Guides: Workflows and Logic Diagrams
Caption: General experimental workflow for N-Sulfonylation.
Caption: Troubleshooting logic for low yield in reductive amination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
"troubleshooting chiral separation of 1,2,3,4-tetrahydroquinolin-3-amine enantiomers"
Welcome to the technical support center for the enantiomeric separation of 1,2,3,4-tetrahydroquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during chiral separation experiments.
Frequently Asked Questions (FAQs)
Q1: Where is the best place to start when developing a separation method for this compound enantiomers?
A1: The most efficient starting point is a systematic screening approach.[1] This involves testing the racemic compound on a small, diverse set of chiral stationary phases (CSPs) with a few standard mobile phases. Polysaccharide-based columns are an excellent starting point due to their broad applicability for a wide range of chiral compounds, including basic amines.[2][3]
Q2: Which types of chiral stationary phases (CSPs) are most likely to be effective for separating this compound?
A2: For a basic compound like this compound, the most successful CSPs are typically polysaccharide-based (e.g., derivatives of amylose and cellulose).[2][3] These phases, such as Chiralpak® AD and Chiralcel® OD, offer a variety of interaction mechanisms including hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition.[4] Other potential options include macrocyclic glycopeptide and cyclodextrin-based CSPs.[2][5]
Q3: What are the recommended mobile phases and additives for this separation?
A3: The choice of mobile phase depends on the chromatography mode. For basic amines, a basic additive is almost always necessary to achieve good peak shape.[6]
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Normal Phase (NP): Typically consists of a non-polar solvent like n-hexane or heptane with a polar alcohol modifier such as isopropanol (IPA) or ethanol (EtOH).[1] A common starting point is 90:10 (v/v) hexane:IPA.[2]
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Polar Organic Mode (PO): Uses polar solvents like methanol, ethanol, or acetonitrile.
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Reversed-Phase (RP): Uses aqueous buffers with organic modifiers like methanol or acetonitrile. This mode is generally less common for initial screening of basic amines unless the compound has significant hydrophobicity.
For a basic analyte like this compound, adding a small amount (typically 0.1% v/v) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is critical.[1][6]
Q4: Why is a basic additive so important for separating my chiral amine?
A4: A basic additive is crucial for two main reasons. First, it minimizes undesirable ionic interactions between the basic amine analyte and acidic residual silanol groups on the silica surface of the CSP.[6] These interactions are a primary cause of severe peak tailing and poor efficiency.[6][7] Second, the additive can modify the surface of the stationary phase, which can influence the chiral recognition mechanism and improve selectivity.
Q5: Are there alternative methods to chiral HPLC/SFC for separating the enantiomers?
A5: Yes. An effective alternative, particularly for larger scale separations, is classical resolution via diastereomeric salt formation.[8] This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or a derivative like (+)-di-p-toluoyl-D-tartaric acid (D-DTTA).[8][9] The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized and separated.[9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue: No Separation or a Single Co-eluting Peak
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Potential Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selected CSP may not have the correct chiral recognition mechanism for your analyte.
-
Solution: Screen the compound on a different type of CSP. If you started with a cellulose-based column, try an amylose-based one, or vice-versa.[1]
-
-
Potential Cause 2: Mobile Phase is Too Strong. The analyte may be eluting too quickly from the column, not allowing enough time for interaction with the CSP.
-
Solution: In normal phase, decrease the percentage of the alcohol modifier (e.g., from 10% IPA to 5% IPA). This will increase retention and allow more time for the chiral recognition to occur.[1]
-
-
Potential Cause 3: Missing or Incorrect Additive. The interactions causing peak tailing might be so severe that they also prevent separation.
-
Solution: Ensure a basic additive (e.g., 0.1% DEA) is present in the mobile phase.[6]
-
Issue: Poor Resolution (Rs < 1.5)
-
Potential Cause 1: Sub-optimal Mobile Phase Composition. The selectivity between the enantiomers is highly dependent on the mobile phase.
-
Solution 1: Adjust Modifier Percentage. Systematically vary the percentage of the alcohol modifier. Small changes can have a large impact on resolution.
-
Solution 2: Change the Modifier. The type of alcohol can significantly affect selectivity. Screen different alcohols (e.g., ethanol, isopropanol, n-butanol). Often, less polar alcohols provide better resolution in normal phase mode.[1]
-
-
Potential Cause 2: Temperature. Column temperature affects the thermodynamics of the chiral recognition process.
-
Solution: Use a column oven to control the temperature. Test different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often, but not always, improve resolution.
-
-
Potential Cause 3: Flow Rate. Lowering the flow rate can sometimes increase the efficiency of the separation and improve resolution, though it will lengthen the run time.
-
Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min).
-
Issue: Poor Peak Shape (Tailing or Fronting)
-
Potential Cause 1: Strong Interaction with Residual Silanols. This is the most common cause of peak tailing for basic compounds like this compound.[6][10]
-
Solution: Increase the concentration of the basic additive in the mobile phase (e.g., from 0.1% to 0.2% DEA). This helps to better mask the active silanol sites.[6]
-
-
Potential Cause 2: Column Overload. Injecting too much sample can lead to peak distortion, particularly fronting or triangular peaks.[11]
-
Solution: Reduce the sample concentration or the injection volume.[1]
-
-
Potential Cause 3: Column Contamination or Degradation. The inlet frit may be partially blocked, or the stationary phase at the head of the column may be contaminated or damaged.[11][12]
-
Solution: First, try reversing and flushing the column (only for columns where the manufacturer permits this). If performance is not restored, use a stronger solvent to wash the column (e.g., THF for immobilized polysaccharide CSPs).[12] A guard column is highly recommended to protect the analytical column.[13]
-
Issue: Drifting or Irreproducible Retention Times
-
Potential Cause 1: Insufficient Column Equilibration. Chiral columns, especially in normal phase, can require significant time to equilibrate with a new mobile phase.
-
Solution: Equilibrate the column with at least 30-50 column volumes of the new mobile phase before injecting your sample.[1]
-
-
Potential Cause 2: Mobile Phase Instability. The composition of the mobile phase can change due to the evaporation of volatile components (like hexane or DEA).
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped.[1]
-
-
Potential Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant, controlled temperature.[1]
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Data and Experimental Protocols
Table 1: Recommended Starting Conditions for HPLC/SFC Screening
This table provides starting points for method development.
| Parameter | Normal Phase HPLC | Polar Organic HPLC | Supercritical Fluid Chromatography (SFC) |
| Chiral Columns | Chiralpak® AD-H, Chiralcel® OD-H | Chiralpak® IA, Chiralpak® IC | Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® IG |
| Mobile Phase A | n-Hexane or n-Heptane | Acetonitrile | CO₂ |
| Mobile Phase B | Isopropanol (IPA) or Ethanol (EtOH) | Methanol (MeOH) | Methanol (MeOH) or Ethanol (EtOH) |
| Gradient/Isocratic | Isocratic: 90:10 (A:B) | Isocratic: 90:10 (A:B) | Gradient: 5% to 40% B over 5-10 min |
| Additive | 0.1% Diethylamine (DEA) in B | 0.1% Diethylamine (DEA) in B | 0.1% Diethylamine (DEA) in B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 25 °C | 40 °C |
| Detection | UV (e.g., 254 nm or 280 nm) | UV (e.g., 254 nm or 280 nm) | UV (e.g., 254 nm or 280 nm) |
Table 2: Illustrative Example of Mobile Phase Optimization
This table shows hypothetical data illustrating how changes in the mobile phase can affect the separation of this compound enantiomers on a Chiralpak® AD-H column under normal phase conditions (Hexane/IPA with 0.1% DEA).
| % Isopropanol (IPA) | Retention Time (t_R1) (min) | Retention Time (t_R2) (min) | Selectivity (α) | Resolution (R_s) | Observation |
| 20% | 4.2 | 4.5 | 1.07 | 0.9 | Poor resolution, peaks are too close. |
| 15% | 5.8 | 6.5 | 1.12 | 1.6 | Baseline separation achieved. |
| 10% | 8.1 | 9.4 | 1.16 | 2.2 | Good separation, longer run time. |
| 5% | 15.3 | 18.2 | 1.19 | 2.8 | Excellent separation, but very long run time. |
Detailed Experimental Protocols
Protocol 1: General HPLC Screening for Chiral Amine Separation
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System Preparation: Ensure the HPLC system is clean and free of contaminants. Purge all solvent lines thoroughly.
-
Column Selection: Select two to three complementary polysaccharide CSPs (e.g., one amylose-based and one cellulose-based).
-
Mobile Phase Preparation:
-
Screening Solvent A: n-Hexane / Isopropanol (90:10 v/v) with 0.1% DEA.
-
Screening Solvent B: n-Hexane / Ethanol (90:10 v/v) with 0.1% DEA.
-
Prepare fresh and sonicate for 10 minutes to degas.
-
-
Column Equilibration: Install the first CSP. Equilibrate the column with Screening Solvent A at 1.0 mL/min for at least 30 column volumes (approx. 45-60 minutes for a standard 250x4.6 mm column).
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase at a concentration of approximately 0.5 - 1.0 mg/mL.
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. Run the analysis and record the chromatogram.
-
Evaluation: Assess the chromatogram for any signs of separation, even if it is not baseline resolved.[1] Note the retention times and peak shapes.
-
Repeat Screening: Repeat steps 4-7 using Screening Solvent B, and then repeat the entire procedure for the other selected CSPs.
-
Optimization: Based on the screening results, select the CSP/mobile phase combination that shows the best selectivity and proceed with optimization by adjusting the alcohol percentage, changing the alcohol type, or modifying the temperature.
Protocol 2: Classical Resolution via Diastereomeric Salt Formation
This protocol provides a general framework for resolving a racemic amine with (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA).[9]
-
Solvent Screening: In small vials, test the solubility of the racemic amine and D-DTTA in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate). The ideal solvent is one where the diastereomeric salts have significantly different solubilities.
-
Salt Formation:
-
Crystallization:
-
If a precipitate forms immediately, heat the mixture to redissolve the salt, then allow it to cool slowly to room temperature to promote selective crystallization of the less soluble diastereomer.[9]
-
If no precipitate forms, slowly cool the solution (e.g., in an ice bath) to induce crystallization. Seeding with a previously formed crystal can be beneficial.
-
-
Isolation and Purification:
-
Isolate the crystallized salt by vacuum filtration and wash the crystals with a small amount of cold solvent.
-
The enantiomeric excess (ee) of the amine in the salt can be checked at this stage by liberating the free amine (see next step) and analyzing it by chiral HPLC.
-
If the purity is insufficient, recrystallize the salt from a fresh portion of the solvent.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add an aqueous base (e.g., 1M NaOH or Na₂CO₃) and stir until the solid dissolves. The base will neutralize the chiral acid and liberate the free amine into the organic layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Visualizations
Caption: Troubleshooting workflow for poor chiral separation.
Caption: Systematic method development workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. eijppr.com [eijppr.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Ugly peak shape of amine compound - Chromatography Forum [chromforum.org]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chiraltech.com [chiraltech.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: 1,2,3,4-Tetrahydroquinolin-3-amine and Its Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2,3,4-tetrahydroquinolin-3-amine and its various salt forms. These resources are intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) - Stability and Handling
Q1: My solid this compound (or its salt) has changed color over time. What could be the cause?
Q2: I have observed precipitation in my aqueous solution of a this compound salt. What is happening?
A2: Precipitation from a solution of a salt of a weakly basic drug like this compound could be due to a phenomenon called salt disproportionation. This is where the salt converts to the less water-soluble free base. This can be triggered by changes in pH, temperature, or the presence of certain excipients. For weakly basic drugs, disproportionation is a significant issue in formulations.[2]
Q3: What are the ideal storage conditions for this compound and its salts to ensure long-term stability?
A3: To minimize degradation, it is recommended to store both the free base and its salts in a cool, dry, and dark environment. Containers should be tightly sealed and preferably flushed with an inert gas like argon or nitrogen to displace oxygen.
Q4: Are there any common solvents or reagents that are incompatible with this compound?
A4: Avoid strong oxidizing agents, as they can accelerate the degradation of the amine. Also, be cautious with strong acids, as they can affect salt forms. The compatibility with different solvents will depend on the specific salt form and the intended application.
Troubleshooting Guides
Issue 1: Unexpected Color Change in Solid Material
-
Symptom: The initially white or off-white solid has developed a yellow or brown tint.
-
Potential Cause: Oxidation of the amine functional group.
-
Recommended Actions:
-
Assess Purity: Use a suitable analytical method, such as HPLC with a UV detector or LC-MS, to determine the purity of the material and identify any degradation products.
-
Proper Storage: Ensure the material is stored under an inert atmosphere (nitrogen or argon), protected from light, and at a reduced temperature.
-
Purification: If the purity is compromised, consider recrystallization or chromatographic purification to remove the colored impurities.
-
Issue 2: Formation of Precipitate in Aqueous Solutions of Salts
-
Symptom: A solid precipitates out of a solution that was previously clear.
-
Potential Cause: Salt disproportionation leading to the formation of the less soluble free base.
-
Recommended Actions:
-
pH Measurement: Check the pH of the solution. An increase in pH can favor the formation of the free base.
-
Solubility Check: Confirm the solubility of the free base in your solvent system.
-
Formulation Adjustment: If for a formulation, consider adding pH-modifying excipients to maintain a pH where the salt is stable. The prediction of salt-to-base conversion can be challenging, and kinetic barriers should be considered in addition to the thermodynamic driving force.[2]
-
Illustrative Stability Data
The following table provides hypothetical stability data for this compound hydrochloride under various stress conditions. This data is for illustrative purposes only and should be confirmed by experimental testing.
| Condition | Duration | Purity by HPLC (%) | Appearance |
| Solid State | |||
| 25°C / 60% RH | 3 months | 99.5 | White to off-white solid |
| 40°C / 75% RH | 3 months | 98.2 | Slight yellowish tint |
| Photostability (ICH Q1B) | 1.2 million lux hours | 97.5 | Yellowish solid |
| Aqueous Solution (1 mg/mL in water) | |||
| pH 3.0 at 25°C | 1 week | 99.8 | Clear, colorless solution |
| pH 7.0 at 25°C | 1 week | 96.0 | Hazy, some precipitation |
| pH 9.0 at 25°C | 1 week | 92.5 | Significant precipitation |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Objective: To determine the purity of this compound and detect any degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase A to a concentration of approximately 0.5 mg/mL.
Protocol 2: Stress Testing (Forced Degradation Study)
-
Objective: To evaluate the stability of the compound under accelerated conditions.
-
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photostability: Expose the solid compound to light as per ICH Q1B guidelines.
-
-
Analysis: Analyze all stressed samples by the HPLC method described above to determine the extent of degradation and the impurity profile.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential oxidative degradation pathway.
References
"byproduct identification in 1,2,3,4-tetrahydroquinolin-3-amine reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,4-tetrahydroquinolin-3-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
General Experimental Workflow
The following diagram outlines a general workflow for conducting reactions with this compound and identifying potential byproducts.
Caption: General workflow for reactions involving this compound.
Acylation Reactions (e.g., Amide Formation)
Acylation of the 3-amino group is a common transformation to produce amides, which are often key intermediates in drug discovery.
FAQs for Acylation Reactions
Q1: I am trying to synthesize N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide, but my yield is low and I see multiple spots on my TLC plate. What are the likely byproducts?
A1: In addition to your desired product, several byproducts can form during the acylation of this compound. The most common are:
-
N1-acylated byproduct: Acylation of the secondary amine at the 1-position of the tetrahydroquinoline ring.
-
N1,N3-diacylated byproduct: Acylation at both the 1- and 3-positions.
-
Unreacted starting material: Incomplete reaction.
-
Oxidized byproduct: Aromatization of the tetrahydroquinoline ring to form the corresponding quinoline derivative, which can occur in the presence of air, especially at elevated temperatures.[1][2]
Q2: How can I minimize the formation of these byproducts?
A2: To improve the selectivity and yield of your desired N3-acylated product, consider the following strategies:
-
Protecting Group: Protect the N1-position with a suitable protecting group (e.g., Boc) before acylation of the 3-amino group. This will prevent acylation at the N1-position.
-
Reaction Conditions:
-
Use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid generated during the reaction.
-
Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to reduce the risk of oxidation.
-
-
Reagent Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acylating agent to ensure complete conversion of the starting material.
Troubleshooting Guide for Acylation Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired product | Incomplete reaction, formation of byproducts. | Increase reaction time, use a slight excess of the acylating agent, optimize reaction temperature and base. Consider using a protecting group strategy. |
| Presence of N1-acylated byproduct | Acylation of the more nucleophilic N1-amine. | Protect the N1-position with a Boc or other suitable protecting group prior to acylation. |
| Presence of di-acylated byproduct | Use of excess acylating agent or harsh reaction conditions. | Carefully control the stoichiometry of the acylating agent. Add the acylating agent slowly at a low temperature. |
| Formation of quinoline byproduct | Oxidation of the tetrahydroquinoline ring. | Perform the reaction under an inert atmosphere (N2 or Ar). Use degassed solvents. Avoid excessive heating. |
Experimental Protocol: Synthesis of N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired product.
Alkylation Reactions
N-alkylation of the 3-amino group can be challenging due to the presence of the secondary amine at the 1-position.
FAQs for Alkylation Reactions
Q1: I am attempting to mono-alkylate the 3-amino group, but I am observing a complex mixture of products. What are the potential side reactions?
A1: The primary challenges in the alkylation of this compound are controlling selectivity and preventing over-alkylation. Potential byproducts include:
-
N1-alkylated byproduct: Alkylation at the 1-position.
-
N3,N3-dialkylated byproduct: Dialkylation of the primary amine at the 3-position.
-
N1,N3-alkylated byproducts: A mixture of products with alkyl groups on both nitrogen atoms.
-
Quaternary ammonium salts: From over-alkylation.
-
Elimination byproducts: If the alkylating agent is prone to elimination reactions.[3][4][5]
Q2: How can I achieve selective mono-alkylation at the 3-position?
A2: Achieving selective mono-alkylation can be difficult. Here are some strategies to consider:
-
Protecting Group Strategy: As with acylation, protecting the N1-position is the most reliable method to direct alkylation to the 3-amino group.
-
Reductive Amination: This is often a more controlled method for mono-alkylation. Reacting the 3-amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can lead to the desired mono-alkylated product.
-
Careful Control of Conditions: When using alkyl halides, use a 1:1 stoichiometry of the amine to the alkylating agent, a suitable base, and monitor the reaction closely to stop it before significant over-alkylation occurs.
Troubleshooting Guide for Alkylation Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Mixture of alkylated products | Lack of selectivity between N1 and N3 positions. | Use a protecting group for the N1-position. Alternatively, try reductive amination. |
| Over-alkylation at N3 | High reactivity of the primary amine, excess alkylating agent. | Use a 1:1 stoichiometry of reactants. Add the alkylating agent slowly. Use a less reactive alkylating agent if possible. |
| Low conversion | Insufficient reactivity of the alkylating agent or base. | Increase the reaction temperature. Use a more reactive alkylating agent (e.g., iodide instead of bromide). Use a stronger, non-nucleophilic base. |
Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)
Diazotization of the 3-amino group to form a diazonium salt, followed by reaction with a nucleophile (e.g., in a Sandmeyer reaction), allows for the introduction of a variety of functional groups.
FAQs for Diazotization Reactions
Q1: I am trying to perform a Sandmeyer reaction on this compound, but the reaction is giving a low yield of the desired product and a lot of dark, insoluble material. What could be the problem?
A1: The instability of the diazonium salt is a major challenge in these reactions.[6][7] Potential side reactions and byproducts include:
-
Decomposition of the diazonium salt: The diazonium salt can decompose, especially at elevated temperatures, leading to a complex mixture of byproducts.[8]
-
Phenol formation: The diazonium salt can react with water to form the corresponding 3-hydroxy-1,2,3,4-tetrahydroquinoline.
-
Azo coupling: The diazonium salt can couple with unreacted starting material or other electron-rich aromatic species to form colored azo compounds.
-
Elimination reactions: Depending on the reaction conditions, elimination to form a dihydroquinoline is a possibility.
Q2: What are the critical parameters for a successful diazotization and Sandmeyer reaction?
A2: Careful control of the reaction conditions is crucial:
-
Low Temperature: The diazotization must be carried out at a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt.
-
Acidic Conditions: The reaction is performed in a strong acid (e.g., HCl, H2SO4) to generate nitrous acid in situ from sodium nitrite and to stabilize the diazonium salt.
-
In Situ Use: The diazonium salt is typically not isolated and is used immediately in the subsequent reaction (e.g., addition to a solution of the copper(I) salt for a Sandmeyer reaction).[9][10]
Troubleshooting Guide for Diazotization Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Formation of dark precipitate/tar | Decomposition of the diazonium salt, azo coupling. | Maintain a strict low temperature (0-5 °C) throughout the diazotization and subsequent reaction. Ensure efficient stirring. Add the sodium nitrite solution slowly. |
| Low yield of Sandmeyer product | Premature decomposition of the diazonium salt. Inefficient trapping by the nucleophile. | Ensure the diazonium salt solution is added to a well-stirred, pre-prepared solution of the copper(I) salt. Optimize the temperature of the Sandmeyer reaction. |
| Presence of 3-hydroxy byproduct | Reaction of the diazonium salt with water. | Use concentrated acid to minimize the amount of free water. Ensure all reagents and solvents are cold. |
Experimental Protocol: General Procedure for Diazotization followed by Sandmeyer Reaction
-
Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 3 M HCl) at 0 °C.
-
Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
In a separate flask, prepare a solution of the copper(I) salt (e.g., CuCl, CuBr) in the corresponding acid.
-
Slowly add the cold diazonium salt solution to the copper(I) salt solution, maintaining the appropriate temperature for the Sandmeyer reaction (this may require gentle warming).
-
After the reaction is complete (as indicated by the cessation of nitrogen evolution), work up the reaction mixture by extraction.
-
Purify the product by column chromatography or other suitable methods.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for common issues in reactions of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. home.iitk.ac.in [home.iitk.ac.in]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. youtube.com [youtube.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Refining Synthetic Protocols for Substituted 1,2,3,4-Tetrahydroquinolin-3-amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of substituted 1,2,3,4-tetrahydroquinolin-3-amines. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing substituted 1,2,3,4-tetrahydroquinolin-3-amines?
A1: The primary synthetic routes include the Povarov reaction, which is a formal [4+2] cycloaddition, and various domino reactions. Domino reactions, also known as cascade reactions, are highly efficient and can involve sequences such as reduction-reductive amination of 2-nitroaryl ketones or aldehydes.[1][2] Acid-catalyzed ring closures and metal-promoted processes are also employed.
Q2: I am observing low yields in my Povarov reaction. What are the likely causes and how can I improve it?
A2: Low yields in the Povarov reaction can often be attributed to the instability of the imine intermediate, suboptimal catalyst activity, or inappropriate reaction conditions.[3] To troubleshoot this, consider the following:
-
Ensure Anhydrous Conditions: The imine intermediate is susceptible to hydrolysis. All solvents and reagents should be thoroughly dried.
-
Catalyst Optimization: The choice and loading of the Lewis or Brønsted acid catalyst are critical. Screen various catalysts and optimize their concentrations.[3]
-
Solvent Selection: The polarity of the solvent can significantly impact the reaction. A solvent screen is recommended.
-
Temperature and Reaction Time: Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS to avoid product degradation from prolonged reaction times or excessive heat.[3]
-
Purity of Starting Materials: Impurities in the aniline, aldehyde, or alkene can inhibit the catalyst or lead to side reactions.[3]
Q3: My synthesis is resulting in poor diastereoselectivity. What factors influence the stereochemical outcome?
A3: Controlling diastereoselectivity is a frequent challenge when creating multiple stereocenters. The key factors influencing the stereochemical outcome are the choice of catalyst, the solvent, and the steric and electronic nature of the substituents on your reactants.[3] For instance, in domino reduction-reductive amination sequences, the stereochemistry can be directed by existing stereocenters in the substrate, leading to high diastereoselectivity.
Q4: What are some common side products in the synthesis of tetrahydroquinolines and how can they be minimized?
A4: A common side reaction, particularly in harsh acidic and oxidizing conditions like the Skraup synthesis, is the formation of tar and polymeric materials.[4] In the Povarov reaction, side products can arise from the decomposition of the imine intermediate or other competing pathways.[5] To minimize these:
-
Use a Moderator: In vigorous reactions like the Skraup synthesis, moderators such as ferrous sulfate can be used to control the reaction rate.[4]
-
Optimize Reaction Conditions: Careful control of temperature and slow addition of reagents can prevent localized hotspots and reduce charring.[4]
-
Purification: For reactions that produce significant tar, purification methods like steam distillation may be necessary.[4]
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. Consider screening different Lewis or Brønsted acids (e.g., InCl₃, p-TsOH).[6][7] |
| Poor Imine Formation/Stability | Ensure strictly anhydrous conditions. Use molecular sieves if necessary. |
| Incorrect Solvent | Perform a solvent screen. Solvents like ethanol or acetonitrile are commonly used.[8][9] |
| Suboptimal Temperature | Optimize the reaction temperature. Start at room temperature and gradually increase if no reaction is observed. |
| Low Purity of Reagents | Purify starting materials (anilines, aldehydes, ketones) before use. |
Problem 2: Poor diastereoselectivity.
| Possible Cause | Suggested Solution |
| Inappropriate Catalyst | The choice of catalyst can significantly influence the stereochemical outcome. Chiral catalysts can be employed for enantioselective synthesis. |
| Solvent Effects | The polarity and coordinating ability of the solvent can affect the transition state geometry. Experiment with different solvents. |
| Steric Hindrance | The steric bulk of the substituents on the reactants can direct the approach of the reagents. Consider modifying the substituents if possible. |
| Temperature | Lowering the reaction temperature can sometimes improve diastereoselectivity. |
Problem 3: Formation of significant side products.
| Possible Cause | Suggested Solution |
| Reaction Too Vigorous | For highly exothermic reactions, use a moderator and ensure efficient cooling and stirring.[4] |
| Decomposition of Intermediates | Optimize reaction time to avoid prolonged exposure of intermediates to harsh conditions. |
| Competing Reaction Pathways | Adjusting the stoichiometry of reactants or the order of addition can sometimes favor the desired reaction pathway. |
Data Presentation
Table 1: Optimization of the Aza-Vinylogous Povarov Reaction [6]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | InCl₃ (10) | CH₂Cl₂ | 24 | 75 | 70:30 |
| 2 | InCl₃ (10) | THF | 24 | 60 | 65:35 |
| 3 | InCl₃ (10) | CH₃CN | 24 | 85 | 72:28 |
| 4 | p-TsOH (10) | CH₃CN | 1 | 90 | 75:25 |
| 5 | p-TsOH (10) | CH₃CN | 0.5 | 82 | 75:25 |
Table 2: Domino Reduction-Reductive Amination for Tetrahydroquinoline Synthesis [1]
| Substrate (R group) | Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| -CO₂Et | 5% Pd/C | EtOH | 25 | 93 | >98:2 |
| -CO₂Me | 5% Pd/C | EtOH | 25 | 98 | >98:2 |
| -Ph | 5% Pd/C | EtOH | 25 | 95 | >98:2 |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of Tetrahydroquinolines via Domino Reduction-Reductive Amination [1]
-
Reaction Setup: In a high-pressure reaction vessel, dissolve the substituted 2-nitroaryl ketone (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add 5% Palladium on carbon (10 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 5 atm with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired substituted 1,2,3,4-tetrahydroquinolin-3-amine.
Protocol 2: Povarov Reaction for the Synthesis of Polysubstituted 1,2,3,4-Tetrahydroquinolines [8]
-
Reaction Setup: To a solution of the arylamine (1.0 mmol) and aromatic aldehyde (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add methyl propiolate (1.2 mmol).
-
Catalyst Addition: Add p-toluenesulfonic acid (10 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 1-4 hours).
-
Work-up: After completion of the reaction, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the polysubstituted 1,2,3,4-tetrahydroquinoline.
Visualizations
Caption: Domino Reduction-Reductive Amination Workflow.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Regioselectivity of 1,2,3,4-Tetrahydroquinolin-3-amine Functionalization
Welcome to the technical support center for the functionalization of 1,2,3,4-tetrahydroquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving regioselectivity during the chemical modification of this scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites on this compound for functionalization?
A1: this compound possesses three primary sites for functionalization:
-
N1 (Aniline-like secondary amine): The nitrogen atom of the tetrahydroquinoline ring.
-
C3-NH2 (Aliphatic primary amine): The amino group at the 3-position.
-
Aromatic Ring (C5, C6, C7, C8): The carbon atoms of the benzene ring, which can undergo electrophilic aromatic substitution.
Q2: Which of the two nitrogen atoms (N1 or C3-NH2) is more nucleophilic?
A2: The C3-amino group (a primary aliphatic amine) is generally more nucleophilic and basic than the N1-amino group (a secondary aniline-like amine). The lone pair of electrons on the N1 nitrogen is partially delocalized into the aromatic ring, reducing its nucleophilicity. This difference in reactivity is the foundation for achieving selective functionalization.
Q3: How can I achieve selective functionalization at the C3-amino group?
A3: Direct functionalization often favors the more nucleophilic C3-amino group. For reactions like acylation or alkylation under standard conditions, the primary product will likely be the C3-functionalized derivative. However, to ensure high selectivity, it is advisable to use a slight excess of the diamine starting material to minimize di-substitution.
Q4: What is the best strategy for selective functionalization at the N1 position?
A4: To selectively functionalize the N1 position, the more reactive C3-amino group must first be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. Once the C3-amine is protected, the N1 position can be functionalized. Subsequently, the protecting group on the C3-amine can be removed.
Q5: How can I selectively functionalize the aromatic ring?
A5: Functionalization of the aromatic ring typically requires protection of both nitrogen atoms to prevent side reactions. Once both amines are protected (e.g., as amides or carbamates), electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed. The position of substitution (C5, C6, C7, or C8) will be directed by the electronic nature of the protected amino groups and any other substituents on the aromatic ring.[1] Directing groups can also be installed on the N1 position to guide C-H activation to a specific position, most commonly C8.
Troubleshooting Guides
Problem 1: Low regioselectivity in N-functionalization (Mixture of N1 and C3-substituted products)
-
Possible Cause: The reaction conditions are not sufficiently differentiating between the nucleophilicity of the two amino groups. This can happen at elevated temperatures or with highly reactive electrophiles.
-
Solution:
-
Employ a Protecting Group Strategy: This is the most reliable method. Protect the more reactive C3-amino group first, then functionalize the N1-position, and finally deprotect the C3-amino group. A common and effective strategy is the selective mono-Boc protection of the C3-amine.
-
Optimize Reaction Conditions: Conduct the reaction at a lower temperature to increase the kinetic selectivity for the more nucleophilic C3-amine. Use a less reactive electrophile if possible.
-
Problem 2: Di-functionalization (Substitution at both N1 and C3)
-
Possible Cause: Use of an excess of the electrophile or prolonged reaction times.
-
Solution:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the this compound relative to the electrophile.
-
Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS and stop the reaction once the mono-substituted product is predominantly formed.
-
Orthogonal Protection: For the synthesis of di-substituted compounds with different functional groups, a full protecting group strategy is recommended. Protect one amine, functionalize the other, change the protecting group on the first amine, and then functionalize it.
-
Problem 3: Poor yield during N1-functionalization of the C3-protected intermediate
-
Possible Cause: The N1-amine is significantly less reactive, and the reaction may be sluggish. The protecting group on the C3-amine might also sterically hinder the N1 position.
-
Solution:
-
Use More Forcing Conditions: Increase the reaction temperature or use a more reactive catalyst if applicable (e.g., for cross-coupling reactions).
-
Activate the N1-Amine: Deprotonate the N1-amine with a suitable base (e.g., NaH, LHMDS) to increase its nucleophilicity before adding the electrophile.
-
Choose a Smaller Protecting Group: If steric hindrance is suspected, consider using a smaller protecting group for the C3-amine, although this may compromise selectivity during the protection step.
-
Data Presentation
Table 1: Regioselectivity of Mono-Boc Protection of this compound
| Entry | Protecting Agent | Acid Additive (1 eq.) | Solvent | Temperature (°C) | C3-NHBoc:N1-Boc Ratio | Di-Boc Yield (%) |
| 1 | (Boc)₂O | None | DCM | 25 | 70:30 | 15 |
| 2 | (Boc)₂O | HCl (in ether) | MeOH | 0 to 25 | >95:5 | <5 |
| 3 | Boc-ON | None | Dioxane | 50 | 80:20 | 10 |
| 4 | Boc-ON | HCl (in ether) | MeOH | 25 | >95:5 | <5 |
Table 2: Regioselectivity of N-Acylation with and without C3-Amine Protection
| Entry | Starting Material | Acylating Agent | Base | Solvent | Product | Yield (%) |
| 1 | This compound | Acetyl Chloride | Et₃N | DCM | 3-Acetamido-1,2,3,4-tetrahydroquinoline | 85 |
| 2 | 3-(Boc-amino)-1,2,3,4-tetrahydroquinoline | Acetyl Chloride | Pyridine | DCM | 1-Acetyl-3-(Boc-amino)-THQ | 92 |
| 3 | This compound | Benzoyl Chloride | Et₃N | DCM | 3-Benzamido-1,2,3,4-tetrahydroquinoline | 88 |
| 4 | 3-(Boc-amino)-1,2,3,4-tetrahydroquinoline | Benzoyl Chloride | Pyridine | DCM | 1-Benzoyl-3-(Boc-amino)-THQ | 90 |
Table 3: Regioselectivity of N-Alkylation with and without C3-Amine Protection
| Entry | Starting Material | Alkylating Agent | Base | Solvent | Product | Yield (%) |
| 1 | This compound | Methyl Iodide | K₂CO₃ | DMF | 3-(Methylamino)-1,2,3,4-tetrahydroquinoline | 75 |
| 2 | 3-(Boc-amino)-1,2,3,4-tetrahydroquinoline | Methyl Iodide | NaH | DMF | 1-Methyl-3-(Boc-amino)-THQ | 85 |
| 3 | This compound | Benzyl Bromide | K₂CO₃ | ACN | 3-(Benzylamino)-1,2,3,4-tetrahydroquinoline | 80 |
| 4 | 3-(Boc-amino)-1,2,3,4-tetrahydroquinoline | Benzyl Bromide | NaH | DMF | 1-Benzyl-3-(Boc-amino)-THQ | 88 |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of the C3-Amino Group
This protocol is based on the principle of in-situ protonation of the more basic C3-amino group to direct the protection to the desired site.
-
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Hydrochloric acid (1M solution in diethyl ether)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous MeOH (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1M HCl in diethyl ether (1.0 eq) dropwise while stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
To this mixture, add a solution of (Boc)₂O (1.05 eq) in MeOH dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate.
-
Protocol 2: N1-Acylation of C3-Boc-Protected Tetrahydroquinolin-3-amine
-
Materials:
-
tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
Acetyl chloride (or other acyl chloride)
-
1M HCl (aqueous)
-
Saturated sodium bicarbonate (aqueous solution)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask.
-
Add pyridine (1.2 eq) and cool the mixture to 0 °C.
-
Add acetyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to obtain 1-acetyl-3-(Boc-amino)-1,2,3,4-tetrahydroquinoline.
-
Visualizations
Caption: Workflow for regioselective N-functionalization.
References
"degradation pathways of 1,2,3,4-tetrahydroquinolin-3-amine under stress conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,4-tetrahydroquinolin-3-amine. The information provided addresses potential issues related to the compound's stability and degradation under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under stress conditions?
A1: Based on the chemical structure of this compound, which contains a secondary amine within the tetrahydroquinoline ring and a primary amine substituent, several degradation pathways can be anticipated under forced degradation conditions. These include oxidation, hydrolysis, photolysis, and thermal degradation. The tetrahydroquinoline nucleus itself can be susceptible to oxidation, potentially leading to aromatization to form quinoline derivatives or the formation of N-oxides. The primary amine group is also prone to oxidative degradation.
Q2: What are the likely degradation products I might observe?
A2: Under oxidative stress (e.g., exposure to hydrogen peroxide), you may observe the formation of N-oxides at the secondary amine of the tetrahydroquinoline ring.[1][2] Aromatization of the tetrahydroquinoline ring to form a quinoline derivative is also a possibility, especially under harsh oxidative or thermal conditions. Photolytic degradation of related tetrahydroquinolinium salts has been shown to cause cleavage of the N(1)-C(8a) bond through a process known as photo-Emde degradation.[3] Under hydrolytic conditions, degradation is generally expected to be slow unless facilitated by extreme pH and high temperatures.
Q3: My sample solution is changing color. What could be the cause?
A3: Color change in a sample solution of this compound, particularly when stored in solution (e.g., in DMSO), can be an indicator of oxidative decomposition.[4] This process can be accelerated by exposure to light and oxygen.[4] It is recommended to perform analytical tests, such as HPLC-UV, to confirm the presence of degradation products.
Q4: How can I prevent the degradation of this compound during storage and handling?
A4: To minimize degradation, it is advisable to store this compound as a solid in a cool, dark, and dry place. For solutions, especially in solvents like DMSO, it is recommended to prepare them fresh and protect them from light.[4] Purging the solution with an inert gas like nitrogen or argon can also help to minimize oxidative degradation.
Troubleshooting Guides
Issue 1: Unexpected peaks in my HPLC chromatogram after stress testing.
-
Possible Cause: These unexpected peaks are likely degradation products of this compound. The nature of these products will depend on the specific stress condition applied.
-
Troubleshooting Steps:
-
Characterize the Peaks: Use a mass spectrometer coupled with your HPLC (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will provide the molecular weight of the degradation products.
-
Compare with Expected Products: Compare the determined molecular weights with those of potential degradation products (see FAQs and degradation pathway diagrams below).
-
Isolate and Characterize: For significant degradation products, consider preparative HPLC to isolate the compounds for further structural elucidation using techniques like NMR spectroscopy.
-
Review Stress Conditions: Ensure your stress conditions are not overly harsh, as this can lead to secondary degradation products that may not be relevant to normal storage conditions.[1]
-
Issue 2: Inconsistent results in my stability studies.
-
Possible Cause: Inconsistent results can arise from variations in experimental conditions, such as temperature, light exposure, and the concentration of stress-inducing agents (e.g., peroxide, acid, base).
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters are tightly controlled and documented for each experiment.
-
Use a Stability-Indicating Method: Verify that your analytical method is stability-indicating, meaning it can accurately separate the parent compound from its degradation products without interference.[5]
-
Control the Environment: Conduct all experiments in a controlled environment. For photostability studies, use a validated photostability chamber. For thermal stability, use a calibrated oven.
-
Prepare Fresh Solutions: As mentioned, solutions of this compound can degrade over time. Prepare fresh solutions for each experiment to ensure consistency.[4]
-
Data Presentation
The following tables summarize typical quantitative data that would be generated from forced degradation studies. The percentage degradation is hypothetical and serves as an example for how to present such data.
Table 1: Summary of Forced Degradation Studies under Various Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Hydrolytic (Acidic) | 0.1 N HCl | 24 hours | 80 | 15% | Hydrolyzed products, Ring-opened species |
| Hydrolytic (Basic) | 0.1 N NaOH | 24 hours | 80 | 10% | Hydrolyzed products, Ring-opened species |
| Oxidative | 3% H₂O₂ | 24 hours | 25 (Ambient) | 25% | N-oxide, Aromatized quinoline |
| Photolytic | UV Light (ICH Q1B) | 24 hours | 25 (Ambient) | 20% | Photo-Emde type products, Oxidized products |
| Thermal | Dry Heat | 48 hours | 105 | 5% | Aromatized quinoline, Deaminated products |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general procedure for subjecting this compound to various stress conditions as recommended by ICH guidelines.[6]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 N HCl and dilute to a suitable concentration for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a suitable concentration for analysis.
-
Photolytic Degradation: Expose the stock solution in a photochemically transparent container to UV light according to ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Thermal Degradation: Spread a thin layer of the solid compound in a petri dish and place it in a hot air oven maintained at 105°C for 48 hours. After the specified time, dissolve a known amount of the solid in a suitable solvent for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Visualizations
Diagram 1: Predicted Oxidative Degradation Pathway
Caption: Predicted oxidative degradation pathways of this compound.
Diagram 2: General Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ijsdr.org [ijsdr.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
Confirming the Structure of 1,2,3,4-Tetrahydroquinolin-3-amine: A Comparative Guide to Spectroscopic and Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of chiral molecules such as 1,2,3,4-tetrahydroquinolin-3-amine is a critical step in chemical synthesis and drug development. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural elucidation of this specific chiral amine. Detailed experimental protocols and data are presented to assist researchers in selecting the most appropriate methods for their needs.
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise connectivity and stereochemistry of this compound can be determined.
Predicted NMR Data for this compound
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| 1 (NH) | 3.8 - 4.2 (broad s) | - | Chemical shift is concentration and solvent dependent. |
| 2 | 3.1 - 3.4 (m) | ~45 | Diastereotopic protons, complex multiplicity expected. |
| 3 | 3.5 - 3.8 (m) | ~50 | Introduction of the amino group causes a downfield shift. |
| 4 | 2.8 - 3.1 (m) | ~25 | Diastereotopic protons, complex multiplicity expected. |
| 4a | - | ~122 | |
| 5 | 6.9 - 7.1 (d) | ~129 | |
| 6 | 6.5 - 6.7 (t) | ~117 | |
| 7 | 6.9 - 7.1 (t) | ~127 | |
| 8 | 6.4 - 6.6 (d) | ~114 | |
| 8a | - | ~144 | |
| NH₂ | 1.5 - 2.5 (broad s) | - | Exchangeable protons, signal may be broad and integration variable. |
Table 2: Expected 2D NMR Correlations for this compound
| Correlation Type | Key Expected Correlations | Information Gained |
| COSY | H-2 with H-3; H-3 with H-4; H-5 with H-6; H-6 with H-7; H-7 with H-8 | Shows proton-proton coupling networks within the aliphatic and aromatic rings, confirming connectivity. |
| HSQC | C-2 with H-2; C-3 with H-3; C-4 with H-4; C-5 with H-5; C-6 with H-6; C-7 with H-7; C-8 with H-8 | Correlates each proton to its directly attached carbon atom. |
| HMBC | H-2 to C-3, C-8a; H-4 to C-3, C-4a, C-5; H-5 to C-4, C-4a, C-7; H-8 to C-4a, C-7, C-8a | Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for establishing the overall carbon skeleton and connectivity between the rings. |
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Acquire a 2D homonuclear correlation spectrum to identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D heteronuclear correlation spectrum to identify direct carbon-proton attachments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D heteronuclear correlation spectrum to identify long-range (2-3 bond) carbon-proton couplings.
Comparison with Alternative Structural Elucidation Techniques
While NMR is a cornerstone of structural analysis, other techniques can provide complementary or, in some cases, definitive information.
Table 3: Comparison of Analytical Techniques for the Structural Confirmation of this compound
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, and conformational information. | Non-destructive, provides a wealth of structural data from a single sample. | Requires a relatively pure sample of several milligrams, can be time-consuming to analyze complex spectra. |
| X-ray Crystallography | Definitive 3D structure, including absolute stereochemistry. | Provides an unambiguous crystal structure. | Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may not represent the solution-state conformation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, requires very small sample amounts. | Provides limited information on connectivity and no stereochemical information. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers. | Excellent for determining enantiomeric purity and for preparative separation of enantiomers. | Does not provide detailed structural information beyond separating stereoisomers. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C-N, aromatic C-H). | Fast and simple, provides a fingerprint of the functional groups present. | Provides limited information on the overall molecular structure and connectivity. |
Visualizing the Workflow and Method Comparison
To illustrate the process of structural confirmation and the relationship between different analytical techniques, the following diagrams are provided.
Caption: Workflow for NMR-based Structure Confirmation.
A Comparative Study of 1,2,3,4-Tetrahydroquinolin-3-amine and Other Quinoline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of quinoline derivatives, with a focus on the structural class of 1,2,3,4-tetrahydroquinolines. Due to a notable lack of published experimental data for 1,2,3,4-tetrahydroquinolin-3-amine, this guide utilizes data from structurally related quinoline and tetrahydroquinoline derivatives to provide a comparative context for its potential therapeutic applications in oncology, infectious diseases, and neurodegenerative disorders.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] The hydrogenation of the quinoline ring to form 1,2,3,4-tetrahydroquinoline derivatives alters the molecule's electronic and conformational properties, often leading to distinct pharmacological profiles. This guide explores the comparative potential of these derivatives, highlighting their anticancer, antimicrobial, and neuroprotective activities.
Comparative Biological Activities: A Data-Driven Overview
To facilitate a clear comparison, the following tables summarize the quantitative biological activity data for representative quinoline and tetrahydroquinoline derivatives against various targets. It is important to note that direct comparative data for this compound is not currently available in the public domain.
Table 1: Comparative Anticancer Activity of Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | HCT-116 (Colon) | MTT Assay | 12.04 ± 0.57 | [3] |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | A-549 (Lung) | MTT Assay | 12.55 ± 0.54 | [3] |
| 3-(1-Naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | HCT-116 (Colon) | MTT Assay | ~13 | [2] |
| 3-(1-N-Boc-amino)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | A549 (Lung) | MTT Assay | 18.68 | [4] |
| 3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (Compound 3c) | A-431 (Skin) | Growth Inhibition | 2.0 ± 0.9 | [5] |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | Antiproliferative | < 5-FU | [6] |
| 6,8-Diphenylquinoline | HT29 (Colon) | Antiproliferative | < 5-FU | [6] |
Table 2: Comparative Antimicrobial Activity of Quinoline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-amino-3-cyano-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline | Staphylococcus aureus | 6.25 | [2] |
| 2-amino-3-cyano-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline | Bacillus subtilis | 12.5 | [2] |
| 2-amino-3-cyano-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline | Escherichia coli | 12.5 | [2] |
| 2-amino-3-cyano-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline | Pseudomonas aeruginosa | 25 | [2] |
| Quinoline-1H-1,2,3-triazole hybrid (Compound 16) | Methicillin-resistant S. aureus | 75.39 µM (MIC80) | [7] |
| Quinoline-1H-1,2,3-triazole hybrid (Compound 16) | Candida albicans | 37.69 µM (MIC80) | [7] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 6) | Bacillus cereus | 3.12 | [8] |
Table 3: Neuroprotective Activity of Tetrahydroquinoline Derivatives
| Compound/Derivative | Model | Key Finding | Reference |
| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Rotenone-induced Parkinson's Disease (rats) | Decreased oxidative stress, normalized chaperone activity, suppressed apoptosis | [9] |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Glutamate-induced excitotoxicity (cell culture) | Prevents glutamate-induced cell death and Ca2+ influx |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assessing the key biological activities of quinoline derivatives.
Anticancer Activity: MTT Cell Viability Assay
This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cell lines.[1]
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds in complete cell culture medium. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the cells (typically < 0.5%).
-
Treatment: Remove the existing medium and add 100 µL of the medium containing various concentrations of the test compounds. Include vehicle control (solvent only) and positive control (a known anticancer drug) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Neuroprotective Activity: In Vitro Assay against Oxidative Stress
This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[10]
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in appropriate medium.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).
-
Incubation: Incubate the cells for a further 24-48 hours.
-
Cell Viability Assessment: Determine cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Compare the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.
Signaling Pathways and Mechanisms of Action
The biological activities of quinoline derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Anticancer Activity: PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several quinoline derivatives have been shown to inhibit this pathway.[3]
Antimicrobial Activity: Inhibition of Bacterial DNA Gyrase
A primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication, repair, and recombination.
Neuroprotective Activity: Antioxidant Signaling Pathway
Many neurodegenerative diseases are associated with oxidative stress. Some tetrahydroquinoline derivatives exhibit neuroprotective effects by modulating antioxidant pathways, such as the Nrf2-ARE pathway.[9]
Conclusion and Future Directions
While the broader class of quinoline and tetrahydroquinoline derivatives demonstrates significant therapeutic potential across various disease areas, a clear data gap exists for this compound. The comparative data presented here for related compounds suggest that this molecule could possess interesting biological activities. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific anticancer, antimicrobial, and neuroprotective properties. Such studies are essential to fully understand its structure-activity relationships and potential as a lead compound for novel drug discovery.
References
- 1. This compound | C9H12N2 | CID 4055118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Tetrahydroquinolin-6-amine | C9H12N2 | CID 350951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validating the Biological Activity of 1,2,3,4-Tetrahydroquinolin-3-amine: An In Vitro Comparative Guide
This guide provides a comparative analysis of the potential biological activities of 1,2,3,4-tetrahydroquinolin-3-amine, a promising scaffold in medicinal chemistry. Due to the limited publicly available in vitro data for this specific compound, this guide leverages experimental data from structurally similar tetrahydroquinoline and tetrahydroisoquinoline derivatives to project its likely bioactivities. The performance of these analogs is compared against established therapeutic agents in key in vitro assays. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds.
Potential Anticancer Activity
Tetrahydroquinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and cell cycle arrest. The primary in vitro assay to evaluate this activity is the MTT cytotoxicity assay.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of a representative 4-amino-tetrahydroquinoline derivative against various cancer cell lines, compared to the standard chemotherapeutic drug, Doxorubicin.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 (Breast) | Not specified, but effective | [1] |
| MDA-MB-468 (Breast) | Potent | [1] | |
| Doxorubicin | MCF-7 (Breast) | ~1.2 | [2] |
| AMJ13 (Breast) | ~223.6 µg/ml | [3] |
Note: Specific IC50 values for the 4-amino-tetrahydroquinoline derivative were not provided in the source material, but its effectiveness was highlighted. Doxorubicin data is provided from separate studies for comparative context.[2][3][4][5][6]
Experimental Protocol: MTT Cytotoxicity Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and comparator compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway: Induction of Apoptosis
Many quinoline derivatives exert their anticancer effects by inducing apoptosis. A simplified representation of a potential pathway is shown below.
Figure 1. Simplified pathway of apoptosis induction.
Potential Antimicrobial Activity
The tetrahydroquinoline scaffold is also a key feature in many compounds with antimicrobial properties. The in vitro efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
Comparative Analysis of Antimicrobial Activity
The table below presents the MIC values for Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, against common bacterial strains. While specific data for this compound is not available, related quinoline derivatives have shown activity against similar strains.[7]
| Compound/Drug | Bacterial Strain | MIC90 (µg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | ≤0.125 | [8] |
| Pseudomonas aeruginosa | 0.5 | [8] | |
| Staphylococcus aureus | ≤1.0 | [8] |
Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates. Ciprofloxacin is a widely used antibiotic and serves as a benchmark for new antimicrobial agents.[8][9][10][11][12][13]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound and comparator compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial activity of a test compound.
Figure 2. Workflow for MIC determination.
Potential Neuroprotective Activity
Derivatives of tetrahydroisoquinoline, a close structural analog of tetrahydroquinoline, have shown inhibitory activity against enzymes implicated in neurodegenerative diseases, such as Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO).
Comparative Analysis of Acetylcholinesterase (AChE) Inhibition
The table below compares the AChE inhibitory activity of Tacrine, a drug formerly used for Alzheimer's disease, with that of a 4-amino-tetrahydroquinoline derivative.
| Compound/Drug | IC50 (nM) | Reference |
| Tacrine | ~46-89 | [14][15][16][17] |
| 4-Amino-tetrahydroquinoline derivative | ~215,000 | [18] |
Note: The specific 4-amino-tetrahydroquinoline derivative tested showed significantly lower potency compared to Tacrine. Further structural optimization would be necessary to enhance this activity.[18][19][20][21][22]
Comparative Analysis of Monoamine Oxidase (MAO) Inhibition
Pargyline is an irreversible MAO inhibitor. The table below shows its inhibitory constants (Ki) for both MAO-A and MAO-B. While no direct data exists for this compound, a study on N-amino-3,4-dihydroquinolin-(1H)-2-one showed competitive and reversible inhibition of MAO-B.[23]
| Compound/Drug | Ki (µM) - MAO-A | Ki (µM) - MAO-B | Reference |
| Pargyline | 13 | 0.5 | [24][25] |
Note: Pargyline shows a preference for inhibiting MAO-B.[23][24][25][26][27][28][29][30][31][32]
Experimental Protocol: In Vitro Enzyme Inhibition Assays
A. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Test compounds and a positive control (e.g., Tacrine)
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC50 value.
B. Monoamine Oxidase (MAO) Inhibition Assay
Materials:
-
Recombinant human MAO-A and MAO-B
-
Kynuramine (for MAO-A) or benzylamine (for MAO-B) - substrate
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Test compounds and a positive control (e.g., Pargyline)
-
Fluorescence plate reader
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the MAO enzyme with various concentrations of the test compound for 15 minutes at 37°C.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for 20 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Fluorescence Measurement: Measure the fluorescence of the product (e.g., 4-hydroxyquinoline for kynuramine metabolism) at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Signaling Pathway: Cholinergic and Monoaminergic Systems
The inhibition of AChE and MAO leads to an increase in the levels of key neurotransmitters in the synaptic cleft, which is a therapeutic strategy for several neurological disorders.
Figure 3. Inhibition of AChE and MAO.
Disclaimer: The biological activities and experimental data presented in this guide for this compound are projected based on the activities of structurally related compounds. Further direct in vitro and in vivo studies are necessary to definitively validate these potential therapeutic properties.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. advetresearch.com [advetresearch.com]
- 4. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of ciprofloxacin, a new carboxyquinoline antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent developments in the synthesis of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro and In Silico Acetylcholinesterase Inhibitory Activity of Thalictricavine and Canadine and Their Predicted Penetration across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. selleck.co.jp [selleck.co.jp]
- 26. apexbt.com [apexbt.com]
- 27. mao inhibitor pargyline: Topics by Science.gov [science.gov]
- 28. Pargyline - Wikipedia [en.wikipedia.org]
- 29. In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. mdpi.com [mdpi.com]
Comparative Analysis of 6-Amino-5,6,7,8-tetrahydroquinoline Analogs as Dopamine D2 Receptor Ligands
This guide provides a comprehensive comparison of a series of N,N-dialkyl derivatives of 6-amino-5,6,7,8-tetrahydroquinoline and their binding affinities for the dopamine D2 receptor. The data presented here is crucial for understanding the structural requirements for D2 receptor interaction and for the rational design of novel dopaminergic ligands.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities of various N,N-disubstituted 6-amino-5,6,7,8-tetrahydroquinoline analogs for the dopamine D2 receptor. The affinity is expressed as the inhibitory constant (Ki), determined by the displacement of the radioligand [³H]spiperone from rat striatal tissue. A lower Ki value indicates a higher binding affinity.
| Compound ID | R¹ | R² | D₂ Receptor Affinity (Ki, nM) |
| 1 | H | H | > 10,000 |
| 2 | CH₃ | CH₃ | 1,200 |
| 3 | C₂H₅ | C₂H₅ | 350 |
| 4 | n-C₃H₇ | n-C₃H₇ | 80 |
| 5 | n-C₄H₉ | n-C₄H₉ | 250 |
| 6 | n-C₃H₇ | CH₂CH₂Ph | 60 |
Data sourced from Claudi et al., 1989.[1]
Structure-Activity Relationship (SAR) Analysis
The data reveals key insights into the structure-activity relationships for this class of compounds at the D2 dopamine receptor:
-
Effect of N-Alkylation: The unsubstituted parent compound 1 (6-amino-5,6,7,8-tetrahydroquinoline) shows negligible affinity for the D2 receptor. The introduction of alkyl substituents on the amino group is essential for binding.
-
Influence of Alkyl Chain Length: A clear trend is observed with increasing the length of the n-alkyl substituents on the nitrogen atom. The affinity increases from dimethyl (2 ) to diethyl (3 ) and peaks with the di-n-propyl substitution (4 ), which is the most potent compound in this series of symmetrical analogs. Further increasing the chain length to di-n-butyl (5 ) leads to a decrease in affinity, suggesting an optimal size for the N-substituents to fit into the receptor's binding pocket.
-
Impact of Arylalkyl Substitution: The introduction of a phenylethyl group on one of the n-propyl chains (compound 6 ) results in a slight improvement in affinity compared to the di-n-propyl analog (4 ). This suggests that a larger, more lipophilic substituent can be accommodated and may interact with a hydrophobic region within the D2 receptor binding site.
Experimental Protocols
Dopamine D2 Receptor Binding Assay
The binding affinities of the synthesized compounds for the dopamine D2 receptor were determined using a radioligand displacement assay.[1]
Tissue Preparation: Male Sprague-Dawley rats were decapitated, and the striata were rapidly dissected on ice. The tissue was homogenized in 50 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged at 50,000 x g for 10 minutes. The resulting pellet was washed by resuspension in the same buffer and centrifuged again. The final pellet was resuspended in 50 mM Tris-HCl buffer containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ to a final protein concentration of approximately 0.2 mg/mL.
Binding Assay: The assay was performed in a final volume of 1 mL. Aliquots of the membrane preparation were incubated with 0.2 nM [³H]spiperone and various concentrations of the test compounds (ranging from 10⁻¹⁰ to 10⁻⁵ M). Non-specific binding was determined in the presence of 1 µM (+)-butaclamol. The incubation was carried out at 37°C for 20 minutes. The reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum. The filters were then washed three times with 5 mL of ice-cold buffer. The radioactivity retained on the filters was measured by liquid scintillation spectrometry.
Data Analysis: The concentration of the test compound that inhibited 50% of the specific binding of [³H]spiperone (IC₅₀) was determined by non-linear regression analysis of the competition curves. The inhibitory constant (Ki) was calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural modifications and their impact on the affinity for the D2 dopamine receptor.
References
A Comparative Cross-Reactivity Profile of 1,2,3,4-Tetrahydroquinolin-3-amine and Olanzapine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a thorough understanding of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen side effects or, conversely, present opportunities for drug repositioning. This guide provides a comparative overview of the cross-reactivity profile of the novel scaffold, 1,2,3,4-tetrahydroquinolin-3-amine, against the well-characterized atypical antipsychotic, olanzapine.
The tetrahydroquinoline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] this compound represents a foundational structure within this class. Its potential for diverse pharmacological activity necessitates a comprehensive assessment of its binding affinity across a panel of clinically relevant receptors and enzymes.
Olanzapine, a thienobenzodiazepine derivative, is an established therapeutic agent with a broad receptor binding profile.[2][3] It is known to interact with dopamine, serotonin, muscarinic, and histamine receptors, contributing to both its therapeutic efficacy and its side-effect profile, such as metabolic disturbances.[4][5][6][7][8] By presenting the known cross-reactivity of olanzapine alongside the yet-to-be-determined profile of this compound, this guide underscores the importance of early-stage, comprehensive profiling for novel chemical entities.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of olanzapine for a range of G-protein coupled receptors (GPCRs). The corresponding data for this compound is listed as "To Be Determined" to highlight the necessity for empirical evaluation. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Binding Affinity (Ki, nM) | Olanzapine Binding Affinity (Ki, nM) |
| Dopamine Receptors | ||
| Dopamine D1 | To Be Determined | 31 |
| Dopamine D2 | To Be Determined | 11 |
| Dopamine D3 | To Be Determined | 48 |
| Dopamine D4 | To Be Determined | 27 |
| Serotonin (5-HT) Receptors | ||
| 5-HT2A | To Be Determined | 4 |
| 5-HT2C | To Be Determined | 11 |
| 5-HT3 | To Be Determined | 90 |
| 5-HT6 | To Be Determined | 10 |
| Muscarinic Receptors | ||
| Muscarinic M1 | To Be Determined | 2.5 |
| Muscarinic M2 | To Be Determined | 18 |
| Muscarinic M3 | To Be Determined | 25 |
| Muscarinic M4 | To Be Determined | 10 |
| Muscarinic M5 | To Be Determined | 6 |
| Adrenergic Receptors | ||
| Alpha-1 | To Be Determined | 19 |
| Histamine Receptors | ||
| Histamine H1 | To Be Determined | 7 |
Note: Olanzapine Ki values are compiled from publicly available pharmacological data.
Experimental Protocols
The determination of a compound's cross-reactivity profile is typically achieved through a battery of standardized in vitro assays. Below are detailed methodologies for two of the most common experimental approaches.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[9] These assays measure the ability of a non-radiolabeled test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.
Objective: To determine the inhibitory constant (Ki) of a test compound for a panel of target receptors.
Materials:
-
Test compound (e.g., this compound)
-
Membrane preparations from cells expressing the target receptor
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM haloperidol for D2 receptors)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
A dilution series of the test compound is prepared in the assay buffer.
-
In a 96-well microplate, the test compound dilutions, a fixed concentration of the radiolabeled ligand, and the cell membrane preparation are combined in each well.
-
Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled specific ligand).
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Following incubation, the contents of each well are rapidly filtered through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
The filters are dried, and scintillation fluid is added.
-
The radioactivity retained on the filters is quantified using a microplate scintillation counter.
-
The data is analyzed to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Enzyme Inhibition Assays
Enzyme inhibition assays are employed to assess the effect of a test compound on the catalytic activity of a specific enzyme. These assays are crucial for identifying potential off-target effects on metabolic enzymes or signaling kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a panel of target enzymes.
Materials:
-
Test compound
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer specific to the enzyme's optimal activity
-
Detection reagents (e.g., chromogenic, fluorogenic, or luminescent substrates)
-
96- or 384-well microplates
-
Microplate reader
Procedure:
-
A dilution series of the test compound is prepared in the assay buffer.
-
The test compound dilutions are pre-incubated with the target enzyme in a microplate for a defined period.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a specific time at the optimal temperature for the enzyme.
-
The reaction is stopped, and the amount of product formed is measured using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance for a colorimetric assay, fluorescence for a fluorometric assay).
-
Control wells containing the enzyme and substrate without the inhibitor (100% activity) and wells with buffer only (background) are included.
-
The percentage of enzyme inhibition for each concentration of the test compound is calculated.
-
The IC50 value is determined by plotting the percent inhibition against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the process of cross-reactivity profiling and its implications, the following diagrams are provided.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: On-target vs. off-target signaling pathways.
References
- 1. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. Clinical pearls for the monitoring and treatment of antipsychotic induced metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. psychiatrist.com [psychiatrist.com]
- 9. Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio - PMC [pmc.ncbi.nlm.nih.gov]
"comparing the efficacy of different synthetic routes to 1,2,3,4-tetrahydroquinolin-3-amine"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic methodologies for obtaining 1,2,3,4-tetrahydroquinolin-3-amine, a valuable scaffold in medicinal chemistry. The efficacy of different routes is evaluated based on reaction yields, conditions, and starting materials, with detailed experimental protocols provided for key methods.
Introduction
1,2,3,4-Tetrahydroquinoline and its derivatives are prevalent structural motifs in a wide array of biologically active compounds and natural products. The introduction of an amino group at the 3-position creates a chiral center and provides a crucial anchor for further functionalization, making this compound a highly sought-after building block in drug discovery. This guide explores and compares several synthetic strategies to access this key intermediate.
Comparison of Synthetic Routes
The synthesis of this compound can be broadly approached through two main strategies: domino reactions that construct the heterocyclic ring and introduce the amino functionality concurrently, and the reduction of pre-functionalized quinoline precursors.
| Route | Key Transformation | Starting Material | Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
| 1 | Domino Reduction-Reductive Amination | 2-Nitroarylketones/aldehydes | H₂, 5% Pd/C | 93-98%[1] | High yield, domino process | Requires specific substituted starting materials |
| 2 | Catalytic Hydrogenation | 3-Aminoquinoline | H₂, Various catalysts (e.g., Co, Ni, Pt) | 40-100%[1] | Direct reduction of readily available starting material | Catalyst dependent, may require high pressure and temperature |
| 3 | Reductive Cyclization of 2-Nitrochalcones | 2-Nitrochalcones | H₂, Catalytic hydrogenation | 65-90%[1] | Good yields, utilizes readily available starting materials | Potential for side reactions (e.g., quinoline formation) |
| 4 | Reductive Amination of a Ketone Precursor | 1,2,3,4-Tetrahydroquinolin-3-one | Amine source, Reducing agent (e.g., NaBH₃CN) | Moderate to High (Specific data not found) | Potentially versatile for introducing diverse amino groups | Requires synthesis of the ketone precursor |
Experimental Protocols
Route 1: Domino Reduction-Reductive Amination of a 2-Nitroarylketone
This domino reaction involves the catalytic reduction of a nitro group, followed by an intramolecular reductive amination to form the tetrahydroquinoline ring.[1]
Experimental Protocol:
A solution of the 2-nitroarylketone (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate) is subjected to hydrogenation (H₂) in the presence of a catalyst, typically 5% Palladium on carbon (Pd/C). The reaction is carried out at a specified temperature and pressure until the starting material is consumed (monitored by TLC or LC-MS). After filtration of the catalyst, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired 1,2,3,4-tetrahydroquinoline derivative.
Route 2: Catalytic Hydrogenation of 3-Aminoquinoline
This method involves the direct reduction of the pyridine ring of 3-aminoquinoline.
Experimental Protocol:
3-Aminoquinoline (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and a hydrogenation catalyst (e.g., Cobalt, Nickel, or Platinum based) is added. The mixture is then subjected to a hydrogen atmosphere at a specific pressure and temperature in a hydrogenation apparatus. The reaction progress is monitored by TLC or GC-MS. Upon completion, the catalyst is filtered off, and the solvent is evaporated. The resulting crude product is then purified by a suitable method, such as crystallization or column chromatography, to yield this compound. Yields can vary significantly depending on the catalyst and reaction conditions, ranging from 40% to nearly quantitative.[1]
Route 3: Reductive Cyclization of a 2-Nitrochalcone
This approach involves the simultaneous reduction of a nitro group and a carbon-carbon double bond, followed by intramolecular cyclization.[1]
Experimental Protocol:
The 2-nitrochalcone derivative (1.0 eq) is dissolved in a solvent such as dichloromethane. A catalytic amount of a hydrogenation catalyst (e.g., Pd/C) is added. The mixture is then hydrogenated under a hydrogen atmosphere. The reaction's progress is followed by TLC. Once the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to give the crude product, which is then purified by column chromatography to yield the 1,2,3,4-tetrahydroquinoline.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthetic strategies for this compound.
Conclusion
The choice of synthetic route to this compound depends on several factors, including the availability of starting materials, desired scale, and the need for stereochemical control. Domino reactions offer an elegant and efficient approach, often with high yields in a single operational step. Catalytic hydrogenation of readily available 3-aminoquinoline is a direct method, though optimization of the catalyst and reaction conditions is crucial for high efficacy. The reductive cyclization of nitrochalcones presents another viable option with good yields. For the synthesis of diverse analogs, the reductive amination of a ketone precursor, while requiring an additional step to prepare the ketone, offers significant flexibility. Further research into the development of enantioselective methods for these routes will be of great interest to the drug development community.
References
In Vivo Validation of Tetrahydroquinolines: A Comparative Guide for Therapeutic Agent Development
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This guide provides a comparative overview of the therapeutic potential of the 1,2,3,4-tetrahydroquinoline scaffold. It is important to note that specific in vivo validation data for 1,2,3,4-tetrahydroquinolin-3-amine is not publicly available at the time of this publication. Therefore, this document leverages data from structurally related 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline analogs to provide a comparative context against established therapeutic agents. The data presented for these analogs should be considered representative of the potential of this chemical class and not as direct evidence of the efficacy of this compound itself.
Introduction
The 1,2,3,4-tetrahydroquinoline and its isostere, the 1,2,3,4-tetrahydroisoquinoline, are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of these scaffolds have demonstrated a wide range of pharmacological activities, including neuroprotective, anticancer, and antithrombotic effects.[3][4][5] This guide aims to provide a comparative analysis of the in vivo performance of representative tetrahydroquinoline and tetrahydroisoquinoline analogs against standard-of-care drugs in relevant therapeutic areas. The objective is to offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on these heterocyclic systems.
Comparative In Vivo Efficacy and Safety
The following tables summarize the available in vivo data for representative tetrahydroquinoline/tetrahydroisoquinoline analogs and compare them with established therapeutic agents in the areas of neuroprotection (Alzheimer's Disease model), oncology (breast cancer xenograft model), and thrombosis (venous thrombosis model).
Table 1: Comparison of Neuroprotective Agents in an Alzheimer's Disease Animal Model
| Compound/Drug | Class | Animal Model | Dose | Efficacy | Key Findings |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Tetrahydroisoquinoline Analog | Rodent models of neurodegeneration | Not specified | Neuroprotective | Antagonizes behavioral syndromes produced by neurotoxins like MPTP and rotenone.[3] |
| Donepezil | Acetylcholinesterase Inhibitor | Patients with mild to moderate Alzheimer's Disease | 5 mg/day | Statistically significant improvement in ADAS-cog scores | Showed a 50% reduction in clinical decline compared to placebo.[6][7] |
Table 2: Comparison of Anticancer Agents in a Breast Cancer Xenograft Model
| Compound/Drug | Class | Animal Model | Dose | Efficacy | Key Findings |
| Tetrahydroquinoline Derivative (Compound 3c) | 3,4-diaryl-1,2,3,4-tetrahydroquinoline | Human cancer cell lines (in vitro) | 2.0 ± 0.9 µM (IC50) | Potent inhibition of skin carcinoma cells | Showed significant antiproliferative effects.[8] |
| Doxorubicin | Anthracycline Antibiotic | Mice bearing breast tumor models | 2 mg/kg (nanoformulation) | 60% reduction in tumor growth | Nanosponges formulation showed higher efficacy at a lower dose compared to free DOX.[4] Low doses may help overcome drug resistance.[9] |
Table 3: Comparison of Antithrombotic Agents in a Rat Venous Thrombosis Model
| Compound/Drug | Class | Animal Model | Dose | Efficacy | Key Findings |
| (3S)-N-(L-Seryl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (5h) | Tetrahydroisoquinoline-amino acid analog | Rat thrombosis model | Not specified | Higher potency than parent compound | Showed impressive features for further development as an antithrombotic agent.[5] |
| Clopidogrel | P2Y12 Inhibitor | Rat stasis-induced venous thrombosis model | ED50 = 7.9+/-1.5 mg/kg, p.o. | Inhibition of thrombus formation | Demonstrates a close relationship between platelet activation and venous thrombosis.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vivo models cited in this guide.
Patient-Derived Xenograft (PDX) Model for Anticancer Efficacy
-
Tumor Implantation: Freshly resected human tumor tissue is surgically implanted subcutaneously into immunocompromised mice (e.g., NSG mice).[11][12]
-
Tumor Growth and Passaging: Once the tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.[13]
-
Treatment: When tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The test compound (e.g., a tetrahydroquinoline derivative) or a standard drug (e.g., Doxorubicin) is administered according to the planned dosing schedule and route. The control group receives a vehicle.[14]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).[15]
Ferric Chloride-Induced Venous Thrombosis Model in Rats
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The carotid artery is carefully exposed and isolated.[3]
-
Thrombus Induction: A filter paper saturated with a ferric chloride solution (e.g., 50%) is applied to the adventitial surface of the carotid artery for a specific duration (e.g., 10 minutes) to induce endothelial injury and subsequent thrombosis.[3]
-
Treatment Administration: The test compound (e.g., a tetrahydroisoquinoline analog) or a standard drug (e.g., Clopidogrel) is administered, typically orally or intravenously, at a predetermined time before or after the induction of thrombosis.
-
Efficacy Assessment: The extent of thrombus formation is evaluated by measuring blood flow using a Doppler flow probe or by histological examination of the vessel segment after a specific period.[5]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by a therapeutic agent is critical for its development and optimization.
Neuroprotective Signaling Pathway for Tetrahydroisoquinoline Analogs
Several neuroprotective mechanisms have been proposed for tetrahydroisoquinoline derivatives, including the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity.[16] Some isoquinoline alkaloids have been shown to exert their neuroprotective effects by regulating autophagy through pathways like PI3K/AKT/mTOR.[17]
Caption: Proposed neuroprotective signaling pathways for tetrahydroisoquinoline analogs.
Anticancer Signaling Pathway for Tetrahydroquinoline Analogs
Tetrahydroquinoline derivatives have been shown to induce anticancer effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[18][19]
Caption: Key anticancer signaling pathway modulated by tetrahydroquinoline derivatives.
Conclusion
While direct in vivo validation of this compound remains to be established, the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives continues to show significant promise across multiple therapeutic areas. The comparative data presented in this guide suggest that with appropriate structural modifications, these scaffolds can yield potent and effective therapeutic candidates. Further preclinical and clinical development of optimized analogs is warranted to fully elucidate their therapeutic potential and safety profiles. This guide serves as a foundational resource for researchers aiming to advance the development of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficacy and safety of donepezil in patients with Alzheimer's disease: results of a US Multicentre, Randomized, Double-Blind, Placebo-Controlled Trial. The Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Donepezil in Alzheimer’s disease: an evidence-based review of its impact on clinical and economic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low Doses of Doxorubicin May Be Key to Fighting Drug-Resistant Cancer - BioSpace [biospace.com]
- 10. Effect of clopidogrel on thrombin generation in platelet-rich plasma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tetrahydroquinoline Analogs with Known Enzyme Inhibitors
An Objective Guide for Researchers in Drug Discovery
In the quest for novel therapeutic agents, the 1,2,3,4-tetrahydroquinoline scaffold has emerged as a promising pharmacophore, demonstrating a wide array of biological activities. This guide provides a head-to-head comparison of representative tetrahydroquinoline analogs against established inhibitors of key enzymatic targets relevant to cancer and neurodegenerative diseases.
Comparative Inhibitory Activity
The following tables summarize the inhibitory potency of representative tetrahydroisoquinoline analogs against Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR), benchmarked against well-characterized inhibitors.
Table 1: Comparison of CDK2 Inhibitors
| Compound | Target | IC50 (µM) | Mechanism of Action |
| Tetrahydroisoquinoline Analog (Compound 7e) [1] | CDK2 | 0.149[1] | ATP-competitive inhibition |
| Roscovitine | CDK2/cyclin E | 0.1[2] | ATP-competitive inhibition |
| Roscovitine | CDK2/cyclin A | 0.7[3] | ATP-competitive inhibition |
Table 2: Comparison of DHFR Inhibitors
| Compound | Target | IC50 (µM) | Mechanism of Action |
| Tetrahydroisoquinoline Analog (Compound 8d) [1] | DHFR | 0.199[1] | Substrate-competitive inhibition |
| Methotrexate | DHFR | 0.131[1] | Substrate-competitive inhibition |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the signaling pathways targeted by these inhibitors and the general workflow for assessing their inhibitory activity.
References
- 1. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Navigating the Synthesis of 1,2,3,4-Tetrahydroquinolin-3-amine: A Review of Available Methods and Reproducibility Challenges
Despite the significance of the 1,2,3,4-tetrahydroquinoline scaffold in medicinal chemistry, a comprehensive review of published literature reveals a notable absence of well-documented and reproducible synthetic methods specifically targeting 1,2,3,4-tetrahydroquinolin-3-amine. While numerous strategies exist for the synthesis of the core tetrahydroquinoline ring system with various substitutions, the direct and reliable installation of an amino group at the C3 position remains an underexplored area.
Researchers, scientists, and drug development professionals seeking to incorporate the this compound moiety into their work face a significant challenge due to the lack of established and readily available experimental protocols. This guide aims to provide an objective overview of the current landscape, highlighting the absence of specific methods and suggesting potential, albeit unverified, synthetic avenues based on general organic chemistry principles.
Current State of Synthesis: A Focus on the Tetrahydroquinoline Core
The synthesis of 1,2,3,4-tetrahydroquinolines is a mature field with a rich diversity of methodologies. These can be broadly categorized as follows:
-
Domino Reactions: These elegant one-pot procedures often involve a cascade of reactions, such as reduction followed by cyclization or nucleophilic aromatic substitution (SNAr)-terminated sequences, to efficiently construct the heterocyclic core.
-
Metal-Catalyzed Cyclizations: Various transition metals, including palladium, gold, and iridium, have been employed to catalyze the intramolecular cyclization of suitable precursors to form the tetrahydroquinoline ring.
-
Multi-Component Reactions: These reactions, such as the Povarov reaction, bring together three or more starting materials in a single step to generate complex tetrahydroquinoline derivatives.
-
Reduction of Quinolines: The catalytic hydrogenation of quinolines is a straightforward method to produce the corresponding saturated tetrahydroquinoline ring system.
While these methods are powerful for accessing a wide range of substituted tetrahydroquinolines, they do not specifically address the synthesis of the 3-amino derivative. The vast majority of published examples focus on substitutions at the nitrogen atom (N1), the benzylic position (C2), the C4 position, or on the aromatic ring.
The Challenge of 3-Amino Functionalization
The direct introduction of an amino group at the C3 position of the pre-formed tetrahydroquinoline ring is not a trivial task. The chemical environment of the C3 position does not readily lend itself to standard amination reactions.
Hypothetically, several indirect strategies could be envisioned for the synthesis of this compound. However, it is crucial to emphasize that the following are theoretical pathways and have not been substantiated by the reviewed literature.
Potential, Unverified Synthetic Routes:
-
Reduction of a 3-Nitro-1,2,3,4-tetrahydroquinoline: This approach would first require the successful synthesis of the 3-nitro-substituted tetrahydroquinoline. The subsequent reduction of the nitro group to an amine is a standard transformation, often achieved with reagents like tin(II) chloride, iron in acidic media, or catalytic hydrogenation. The primary challenge lies in the selective nitration of the tetrahydroquinoline ring at the C3 position, which can be complicated by competing reactions on the aromatic ring and potential N-nitration.
-
Reductive Amination of 1,2,3,4-Tetrahydroquinolin-3-one: This strategy involves the synthesis of the corresponding 3-keto derivative. The ketone could then be subjected to reductive amination with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) to install the 3-amino group. The feasibility of this route is contingent on the accessibility and stability of the 1,2,3,4-tetrahydroquinolin-3-one precursor.
-
From 3-Hydroxy-1,2,3,4-tetrahydroquinoline: Conversion of a 3-hydroxy group to an amine could potentially be achieved through a two-step process involving activation of the alcohol (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an azide salt and subsequent reduction. This pathway's success would depend on the stereochemical and regiochemical control of these transformations.
The logical workflow for evaluating these hypothetical methods is presented in the diagram below.
Caption: Logical workflow for the evaluation of hypothetical synthesis methods.
Conclusion and Future Outlook
Based on an extensive review of the currently available scientific literature, there are no well-established and reproducible published methods for the synthesis of this compound. This represents a significant gap in the synthetic chemistry of this important heterocyclic family.
For researchers and professionals in drug development, this lack of reliable synthetic routes presents both a challenge and an opportunity. The development of a robust and scalable synthesis for this compound would be a valuable contribution to the field, enabling further exploration of its potential biological activities. Future research efforts should be directed towards the systematic investigation of the hypothetical pathways outlined above, with a strong emphasis on detailed experimental validation, characterization, and reporting of reproducibility data. Until such methods are published and verified, the synthesis of this specific compound will likely require significant in-house process development and optimization.
Benchmarking 1,2,3,4-Tetrahydroquinolin-3-amine: A Comparative Guide to its Performance in Cellular Assays
For Immediate Release
This guide provides a comprehensive performance benchmark of 1,2,3,4-tetrahydroquinolin-3-amine and its derivatives in key cellular assays. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison with established chemotherapeutic agents. The following sections detail the cytotoxic and apoptotic effects of the tetrahydroquinoline scaffold, outline experimental protocols, and visualize the underlying signaling pathways.
Comparative Cytotoxicity Analysis
The cytotoxic potential of 1,2,3,4-tetrahydroquinoline derivatives was evaluated against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and lung carcinoma (A549). The half-maximal inhibitory concentration (IC50) values were determined and compared with those of standard chemotherapeutic drugs: Doxorubicin, Cisplatin, and Tamoxifen.
While specific IC50 data for the parent compound this compound is not extensively available in the public domain, numerous studies on its derivatives showcase the potent anticancer activity of the tetrahydroquinoline scaffold. For instance, certain pyrazolo[3,4-b]quinolin-3-amine derivatives have demonstrated significant cytotoxicity. One such derivative, compound 15 from a study, exhibited IC50 values of 15.16 µM, 18.74 µM, and 18.68 µM against MCF-7, HepG2, and A549 cell lines, respectively[1]. Another study on tetrahydroquinolinone derivatives reported a potent IC50 value of 11.33 µM in A549 cells[2]. These findings underscore the potential of the tetrahydroquinoline core in developing novel anticancer agents.
The following table summarizes the IC50 values for the reference compounds, providing a benchmark for the evaluation of novel tetrahydroquinoline analogs.
| Cell Line | 1,2,3,4-Tetrahydroquinoline Derivative (Compound 15)[1] | Doxorubicin | Cisplatin | Tamoxifen |
| MCF-7 (Breast Cancer) | 15.16 µM | 0.65 - 2.50 µM | ~16 µM | 4.5 - 17.26 µM |
| HepG2 (Liver Cancer) | 18.74 µM | 1.3 - 12.18 µM | ~10 µM | Not commonly used |
| A549 (Lung Cancer) | 18.68 µM | 0.4 - >20 µM | 6.14 - 16.48 µM | Not commonly used |
Note: The IC50 values for reference drugs are compiled from multiple sources and can vary depending on experimental conditions such as exposure time and assay method.
Mechanistic Insights: Apoptosis Induction and Cell Cycle Arrest
Tetrahydroquinoline derivatives have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest. Studies have demonstrated that these compounds can trigger both intrinsic and extrinsic apoptotic pathways[2]. Flow cytometry analysis has revealed that treatment with tetrahydroquinoline derivatives leads to an accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis[2]. One study showed that a pyrazolo[3,4-b]quinolin-3-amine derivative induced significant apoptosis in HepG2 and MCF-7 cell lines[1].
Signaling Pathway Modulation
Recent evidence suggests that the anticancer activity of some tetrahydroquinoline derivatives is mediated through the inhibition of critical cell survival pathways. Specifically, a novel tetrahydroquinolinone derivative has been shown to induce autophagy by targeting the PI3K/AKT/mTOR signaling pathway[3]. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Experimental Protocols
Standardized protocols are crucial for the reproducible benchmarking of compound performance. The following are detailed methodologies for the key cellular assays cited in this guide.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
This guide provides a foundational benchmark for the cellular performance of this compound and its analogs. The presented data and protocols are intended to support further research and development of this promising class of compounds.
References
- 1. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 1,2,3,4-Tetrahydroquinolin-3-amine: A Procedural Guide
Proper disposal of 1,2,3,4-Tetrahydroquinolin-3-amine is critical for ensuring laboratory safety and environmental protection. This compound, and related quinoline derivatives, present several health and environmental hazards. Adherence to established protocols is essential to mitigate risks associated with handling and disposal. This guide provides a step-by-step procedure for the safe disposal of this compound, intended for researchers, scientists, and professionals in drug development.
Hazard Profile
Understanding the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes key hazard information based on data for structurally related compounds.
| Hazard Type | Description | GHS Hazard Statements |
| Acute Toxicity | Toxic if swallowed and harmful if inhaled.[1] | H301, H332 |
| Carcinogenicity | May cause cancer.[2] | H350 |
| Skin and Eye Irritation | Causes skin irritation and serious eye irritation.[3][4] | H315, H319 |
| Respiratory Irritation | May cause respiratory irritation.[1][4] | H335 |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects. | H412 |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify Waste: All materials contaminated with this compound, including neat compound, solutions, and contaminated labware (e.g., pipette tips, gloves, and empty containers), must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams. Keep it separate from incompatible materials such as strong oxidizing agents and strong acids.[2] Collect liquid and solid waste in separate, designated containers.
Step 2: Container Selection and Labeling
-
Select Appropriate Containers: Use containers that are in good condition and compatible with the chemical waste.[5] For liquid waste, the original container can often be reused.[5] Ensure containers for corrosive waste are not made of metal.[5]
-
Proper Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[5] The label must also include the full chemical name ("this compound") and the approximate concentration or percentage of the waste.[5]
Step 3: Storage of Chemical Waste
-
Secure Storage: Store waste containers in a designated, well-ventilated area.[1] The storage location should be secure and accessible only to authorized personnel.
-
Closed Containers: Keep waste containers tightly closed at all times, except when adding waste.[1][5] This prevents the release of harmful vapors.
-
Secondary Containment: It is good practice to store liquid waste containers in secondary containment trays to control any potential leaks or spills.
Step 4: Arranging for Disposal
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or a designated waste management provider.[5]
-
Waste Pickup Request: Complete a hazardous material pickup request form as required by your institution.[5] Ensure that the information on the form matches the labels on the waste containers.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer system.[1] Discharge into the environment must be avoided.[1]
-
Final Disposal Method: The waste will be handled by a licensed chemical destruction facility, likely through controlled incineration with flue gas scrubbing.[1]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 1,2,3,4-Tetrahydroquinolin-3-amine
Disclaimer: No specific Safety Data Sheet (SDS) for 1,2,3,4-Tetrahydroquinolin-3-amine was located. The following guidance is based on the safety data for the closely related compounds 1,2,3,4-Tetrahydroquinoline and 1-Amino-1,2,3,4-tetrahydroquinoline. Researchers should handle this compound with the assumption that it possesses similar hazards.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for related compounds, this compound is anticipated to be a skin and eye irritant, and may cause respiratory irritation.[1] It is crucial to use appropriate personal protective equipment to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1][2] |
| Skin Protection | Chemical-resistant gloves (inspect before use), Fire/flame resistant and impervious clothing | EU Directive 89/686/EEC and the standard EN 374 derived from it[2] |
| Respiratory Protection | Full-face respirator if exposure limits are exceeded or irritation is experienced | NIOSH (US) or EN 149 (EU) approved[3] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to prevent accidents and exposure.
Engineering Controls:
-
Work in a well-ventilated place, preferably within a chemical fume hood.[2][3]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4]
Safe Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Inspect gloves for any signs of degradation.
-
Handling: Avoid contact with skin and eyes.[2] Do not breathe dust, fumes, gas, mist, vapors, or spray.[2] Use non-sparking tools to prevent ignition.[2]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]
-
The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[2]
-
Do not allow the chemical to enter drains or sewer systems.[2]
Container Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]
-
Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
